Viniferol D
描述
属性
IUPAC Name |
(1R,2S,3S,9S,10R,17R)-2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)40-34(20-3-9-24(44)10-4-20)36-29(16-28(48)17-30(36)49)37-39-32(18-31(50)38(33)41(39)40)51-42(37)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H/t33-,34-,35-,37-,40+,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEHKEFWCRAFDN-MOTQTELBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]([C@@H]3[C@@H](C4=C(C=C(C=C4O)O)[C@H]5[C@H](OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Viniferol D: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viniferol D is a complex stilbenoid, specifically a resveratrol (B1683913) trimer, that has been isolated from Vitis vinifera (grapevine). As a member of the stilbenoid family, which includes the well-studied resveratrol, this compound is of significant interest for its potential biological activities. This document provides a detailed overview of the chemical structure of this compound, based on available spectroscopic data. It also outlines a general methodology for its isolation and discusses potential signaling pathways it may modulate, drawing inferences from closely related stilbenoids.
Chemical Structure and Properties of this compound
This compound is a natural polyphenol first isolated from the stems of the 'Kyohou' cultivar of Vitis vinifera.[1] Structurally, it is a stilbenetrimer, meaning it is formed from the oxidative coupling of three resveratrol units. A key feature of its architecture is a bicyclo[5.3.0]decane ring system. The elucidation of its complex three-dimensional structure was achieved through extensive spectroscopic analysis.[1]
Physicochemical and Spectroscopic Data
The structural determination of this compound relied on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₃₂O₉ | [1] |
| Molecular Weight | 680.70 g/mol | [1] |
| Systematic Name | (3S,4S,4aR,5R,9bR,10S)-4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[2]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | |
| SMILES | Oc1ccc([C@H]2c3c(O)cc4c5c3--INVALID-LINK--cc(O)c2)--INVALID-LINK--cc2)c2c(O)cc(O)cc2[C@H]5--INVALID-LINK--cc2)O4)cc1 | |
| Mass Spectrometry | Precursor ion [M-H]⁻ at m/z 679.197 (characteristic of resveratrol trimers) | |
| ¹H NMR | Specific proton chemical shifts and coupling constants (J-values) were used to determine the relative stereochemistry. For instance, the coupling constant between H-7a and H-8a was reported as 2.9 Hz, suggesting a syn relationship. | |
| ¹³C NMR & HMBC | Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial in establishing the connectivity of the carbon skeleton. Key correlations were observed between specific protons and carbons, confirming the bicyclo[5.3.0]decane core and the positions of the resveratrol units. |
Experimental Protocols
While the full, detailed experimental protocol from the original isolation study is not publicly available, a general methodology for the isolation of stilbenoids from Vitis vinifera can be outlined as follows. This protocol is a composite based on standard phytochemical techniques.
General Isolation and Purification Protocol for Stilbenoids
-
Extraction:
-
Air-dried and powdered stems of Vitis vinifera are extracted with a polar solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 48-72 hours).
-
The extraction process is often repeated multiple times to ensure exhaustive extraction of the plant material.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
-
Stilbenoids like this compound, being polyphenolic, are expected to partition predominantly into the ethyl acetate and n-butanol fractions.
-
-
Chromatographic Separation:
-
The bioactive fractions (typically ethyl acetate and/or n-butanol) are subjected to repeated column chromatography.
-
A variety of stationary phases can be employed, including silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 silica gel.
-
Elution is performed using gradient solvent systems, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or hexane-ethyl acetate might be used for silica gel chromatography.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Final Purification:
-
Fractions containing the compound of interest are further purified by preparative HPLC, often using a reversed-phase column with a methanol-water or acetonitrile-water gradient system.
-
This final step yields the pure compound, this compound.
-
-
Structural Elucidation:
-
The structure of the isolated compound is then determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).
-
Biosynthesis and Potential Signaling Pathways
Biosynthesis of this compound
The biosynthesis of this compound is believed to proceed through the oxidative coupling of resveratrol units. The stilbene (B7821643) synthase enzyme catalyzes the formation of the resveratrol monomer from p-coumaroyl-CoA and malonyl-CoA. Subsequent oxidation, likely enzyme-mediated, generates resveratrol radicals that can oligomerize to form dimers, trimers, and tetramers. (+)-ε-viniferin, a resveratrol dimer, is considered a key intermediate in the biogenesis of more complex stilbenoids like this compound.
Caption: Proposed biosynthetic pathway of this compound from resveratrol.
Potential Modulation of Signaling Pathways
Direct studies on the interaction of this compound with specific signaling pathways are limited. However, based on the known biological activities of its monomer, resveratrol, and other resveratrol oligomers, it is plausible that this compound may modulate similar pathways.
Resveratrol is known to interact with a multitude of cellular targets, influencing pathways involved in inflammation, oxidative stress, and cellular proliferation. For instance, resveratrol has been shown to inhibit the TRIF-dependent pathway in the context of viral infections, thereby exerting anti-inflammatory effects. It also modulates the MAPK signaling pathway, which is centrally involved in cellular responses to a wide array of stimuli.
Furthermore, other resveratrol trimers, such as caraphenol A, have been found to enhance lentiviral vector gene delivery to hematopoietic stem cells by reducing the antiviral restriction mediated by interferon-induced transmembrane (IFITM) proteins at the endosomal level. This suggests that resveratrol oligomers can interact with and modulate innate immune signaling pathways.
Given its structural similarity to these compounds, this compound is a promising candidate for investigation into its effects on these and other critical cellular signaling cascades. Future research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound.
Caption: Hypothesized modulation of key signaling pathways by this compound.
Conclusion and Future Directions
This compound represents a structurally complex and biologically intriguing natural product. While its chemical structure has been elucidated, a significant opportunity remains for further research into its pharmacological properties. Future studies should focus on the total synthesis of this compound to enable more extensive biological evaluation. Elucidating its specific molecular targets and its effects on key signaling pathways will be crucial in determining its potential as a therapeutic agent in drug development. The insights gained from studies on resveratrol and other oligomers provide a strong rationale for prioritizing this compound in future research endeavors.
References
An In-depth Technical Guide to Viniferol D: Discovery, Natural Sources, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viniferol D is a resveratrol (B1683913) trimer, a class of oligostilbenes that have garnered significant interest in the scientific community for their potential therapeutic properties. As derivatives of resveratrol, these compounds are being investigated for a range of biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and chemical characterization of (+)-Viniferol D, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery of (+)-Viniferol D
(+)-Viniferol D was first isolated and identified in 2003 by a team of researchers led by Yoshiaki Takaya and Masatake Niwa from the Faculty of Pharmacy at Meijo University in Nagoya, Japan. The discovery was the result of their ongoing investigation into the chemical constituents of Vitis vinifera 'Kyohou', a popular table grape cultivar in Japan.[1] Their work, published in the journal HETEROCYCLES, described this compound as a novel stilbenetrimer possessing a unique bicyclo[5.3.0]decane ring system.[1]
Natural Sources
To date, the primary natural source of (+)-Viniferol D identified is the grapevine, Vitis vinifera. Specifically, it has been isolated from the following parts of the 'Kyohou' cultivar:
-
Stems: The initial discovery and isolation of this compound were from the stems of Vitis vinifera 'Kyohou'.[1] Grape stems are a significant byproduct of the viticulture industry and represent a potential source for the extraction of this and other bioactive stilbenoids.
-
Roots: Subsequent research by the same group also identified this compound in the roots of the 'Kyohou' grapevines.[2]
While other stilbenes are found in various parts of the grapevine, including leaves and canes, the presence of this compound in these parts has not been explicitly reported.
Physicochemical Properties
The fundamental physicochemical properties of (+)-Viniferol D are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C42H32O9 | [1] |
| Molecular Weight | 680.7 g/mol | |
| Appearance | Amorphous Powder | |
| Optical Rotation | [α]D^25 +85.0 (c 0.1, MeOH) | |
| UV (MeOH) λmax (log ε) | 225 (4.78), 284 (4.35) nm | |
| IR (film) νmax | 3350 (OH), 1610, 1515, 1450 cm-1 |
Experimental Protocols
The following sections detail the methodologies employed in the original discovery paper for the isolation and structural elucidation of (+)-Viniferol D.
Plant Material
The stems of Vitis vinifera 'Kyohou' were collected in Wakayama Prefecture, Japan.
Extraction and Isolation
A generalized workflow for the extraction and isolation of this compound is presented below.
Caption: Generalized workflow for the isolation of (+)-Viniferol D.
Detailed Protocol:
-
The dried and powdered stems of Vitis vinifera 'Kyohou' were extracted with methanol (B129727) (MeOH).
-
The methanolic extract was concentrated under reduced pressure.
-
The resulting residue was partitioned between ethyl acetate (B1210297) (EtOAc) and water (H2O).
-
The EtOAc-soluble fraction was subjected to medium-pressure column chromatography (MPCC) on silica (B1680970) gel using a gradient solvent system of chloroform (B151607) (CHCl3) and methanol (MeOH).
-
Fractions containing stilbene (B7821643) trimers were further purified by a combination of reversed-phase (C-8) column chromatography, Sephadex LH-20 column chromatography, and preparative thin-layer chromatography (TLC) to yield pure (+)-Viniferol D.
Structural Elucidation
The structure of (+)-Viniferol D was determined using a combination of spectroscopic methods, including:
-
UV Spectroscopy: To determine the ultraviolet absorption maxima.
-
IR Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (such as NOESY and DIFNOE) experiments were conducted to elucidate the complex three-dimensional structure and establish the relative stereochemistry of the molecule.
Spectroscopic Data
The following tables summarize the 1H and 13C NMR data for (+)-Viniferol D as reported in the discovery paper. The spectra were recorded in methanol-d4 (B120146) (CD3OD).
Table 1: 1H NMR Data for (+)-Viniferol D (500 MHz, CD3OD)
| Proton | Chemical Shift (δ, ppm) | Multiplicity (J, Hz) |
| H-7a | 4.25 | d (2.9) |
| H-8a | 4.88 | d (2.9) |
| H-7b | 4.95 | d (0.5) |
| H-8b | 3.98 | dd (8.5, 0.5) |
| H-7c | 4.55 | d (8.1) |
| H-8c | 4.15 | dd (8.5, 8.1) |
(Note: Aromatic proton signals are not detailed in this summary for brevity but were fully assigned in the original publication.)
Table 2: 13C NMR Data for (+)-Viniferol D (125 MHz, CD3OD)
| Carbon | Chemical Shift (δ, ppm) |
| C-7a | 93.3 |
| C-8a | 55.7 |
| C-7b | 61.2 |
| C-8b | 54.1 |
| C-7c | 58.9 |
| C-8c | 50.1 |
(Note: Aromatic carbon signals are not detailed in this summary.)
Proposed Biosynthesis
The biogenesis of (+)-Viniferol D is believed to proceed from the oxidative oligomerization of resveratrol. The proposed precursor is (+)-ε-viniferin, a resveratrol dimer. The formation of the complex trimeric structure of this compound likely involves further enzymatic oxidation and subsequent intramolecular cyclization reactions.
Caption: Proposed biosynthetic pathway of (+)-Viniferol D.
Biological Activity and Signaling Pathways
As of the current literature review, there is a notable lack of specific studies on the biological activities and signaling pathways modulated by pure (+)-Viniferol D. While the broader class of stilbenes from Vitis vinifera, including resveratrol and other viniferins, have been extensively studied for their antioxidant, anti-inflammatory, and anticancer properties, data specifically for this compound is not yet available in the public domain.
Therefore, no quantitative data on the biological activity (e.g., IC50 values) or diagrams of specific signaling pathways for this compound can be provided at this time. Further research is required to elucidate the pharmacological potential of this specific stilbenetrimer.
Conclusion
(+)-Viniferol D is a structurally unique resveratrol trimer isolated from the stems and roots of Vitis vinifera 'Kyohou'. Its discovery has added to the rich diversity of stilbenoid compounds found in grapevines. While the methods for its isolation and the spectroscopic data for its characterization have been established, a significant gap exists in the understanding of its biological activities and mechanisms of action. This presents an opportunity for future research to explore the pharmacological potential of this compound, which could lead to the development of new therapeutic agents. The detailed experimental protocols and spectroscopic data provided in this guide serve as a foundational resource for scientists and researchers looking to further investigate this promising natural product.
References
The Biosynthesis of Viniferol D in Vitis vinifera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viniferol D is a complex stilbenoid, specifically a resveratrol (B1683913) trimer, found in Vitis vinifera (grapevine). Stilbenoids are a class of phenolic compounds that play a crucial role in the plant's defense mechanisms against pathogens and environmental stress. The intricate structure of this compound and its potential bioactive properties have garnered significant interest within the scientific community, particularly in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway of this compound in Vitis vinifera, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway, culminating in the oxidative coupling of resveratrol monomers and dimers.
Phenylpropanoid Pathway and Resveratrol Synthesis
The journey to this compound begins with the essential amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to p-coumaroyl-CoA, a key intermediate in the biosynthesis of various flavonoids and stilbenoids. The enzyme Stilbene Synthase (STS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the foundational stilbenoid, trans-resveratrol.
Oxidative Coupling and Oligomerization
The formation of this compound from resveratrol is believed to occur through a series of oxidative coupling reactions, a process likely mediated by peroxidases (e.g., horseradish peroxidase and specific grapevine peroxidases like VvPrx1 and VvPrx2) and laccases. This process involves the generation of phenoxyl radicals from resveratrol units, which then couple to form dimers, trimers, and other higher-order oligomers.
A critical intermediate in this pathway is ε-viniferin, a resveratrol dimer. It is proposed that this compound is formed through the further oxidative coupling of resveratrol with ε-viniferin. The exact stereochemistry and regioselectivity of this coupling are crucial for the formation of the unique structure of (+)-Viniferol D, which has been isolated from the stems of Vitis vinifera.
// Node styles substance [fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"]; pathway [shape=plaintext, fontcolor="#202124"];
// Phenylpropanoid Pathway L_Phenylalanine [label="L-Phenylalanine", class="substance"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", class="substance"]; Malonyl_CoA [label="3x Malonyl-CoA", class="substance"]; Resveratrol [label="trans-Resveratrol", class="substance"];
// Oligomerization Resveratrol_Radical [label="Resveratrol\nPhenoxyl Radical", class="substance"]; epsilon_Viniferin [label="ε-Viniferin\n(Resveratrol Dimer)", class="substance"]; Viniferol_D [label="(+)-Viniferol D\n(Resveratrol Trimer)", class="substance", fillcolor="#FBBC05", fontcolor="#202124"];
// Enzymes PAL [label="PAL, C4H, 4CL", class="enzyme"]; STS [label="Stilbene Synthase\n(STS)", class="enzyme"]; Peroxidases_Laccases [label="Peroxidases/\nLaccases", class="enzyme"];
// Pathway Labels label_phenylpropanoid [label="Phenylpropanoid\nPathway", class="pathway"]; label_oligomerization [label="Oxidative\nCoupling", class="pathway"];
// Connections L_Phenylalanine -> PAL -> p_Coumaroyl_CoA; {p_Coumaroyl_CoA, Malonyl_CoA} -> STS -> Resveratrol; Resveratrol -> Peroxidases_Laccases -> Resveratrol_Radical; Resveratrol_Radical -> Peroxidases_Laccases -> epsilon_Viniferin; {Resveratrol, epsilon_Viniferin} -> Peroxidases_Laccases -> Viniferol_D;
// Positioning aids {rank=same; L_Phenylalanine; Malonyl_CoA;} {rank=same; p_Coumaroyl_CoA;} {rank=same; Resveratrol;} {rank=same; epsilon_Viniferin;} {rank=same; Viniferol_D;}
// Invisible edges for layout edge [style=invis]; L_Phenylalanine -> label_phenylpropanoid [minlen=2]; Resveratrol -> label_oligomerization [minlen=2]; }
Figure 2: Experimental workflow for the extraction and purification of this compound.
Analytical Methods for Identification and Quantification
3.2.1. High-Performance Liquid Chromatography (HPLC-DAD)
Objective: To quantify this compound in grapevine extracts.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 320 nm for stilbenoids.
-
Injection Volume: 20 µL.
Quantification:
-
Prepare a calibration curve using a purified this compound standard of known concentrations.
-
Inject the grapevine extracts and quantify this compound by comparing the peak area to the calibration curve.
3.2.2. High-Resolution Mass Spectrometry (HR-MS)
Objective: To confirm the molecular formula and study the fragmentation pattern of this compound.
Instrumentation:
-
Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: m/z 100-1500.
-
Collision Energy: Ramped collision energy (e.g., 20-60 eV) for MS/MS fragmentation.
-
Data Analysis: Determine the accurate mass of the parent ion to confirm the elemental composition. Analyze the MS/MS fragmentation pattern to elucidate the structure. The expected monoisotopic mass for this compound (C₄₂H₃₂O₉) is approximately 679.1972 [M-H]⁻ in negative ion mode.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To fully elucidate the structure and stereochemistry of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments:
-
COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for connecting the resveratrol units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the relative stereochemistry.
-
Sample Preparation:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., methanol-d₄ or acetone-d₆).
Biomimetic Synthesis of this compound
Objective: To synthesize this compound in vitro to confirm the proposed biosynthetic pathway.
Materials:
-
trans-Resveratrol
-
ε-Viniferin
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Water
-
Ethyl acetate
-
Sodium sulfate (B86663) (anhydrous)
Protocol:
-
Dissolve trans-resveratrol and ε-viniferin in a mixture of acetone and water.
-
Add a solution of HRP in water to the reaction mixture with stirring.
-
Slowly add H₂O₂ to initiate the oxidative coupling reaction.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction and extract the products with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting mixture using column chromatography and preparative HPLC as described in section 3.1 to isolate this compound.
-
Confirm the structure of the synthetic product using HR-MS and NMR and compare the data with that of the natural product.
dot
Figure 3: Workflow for the biomimetic synthesis of this compound.
Conclusion
The biosynthesis of this compound in Vitis vinifera is a fascinating example of the plant's sophisticated chemical defense system. Starting from the phenylpropanoid pathway, the formation of this complex resveratrol trimer is achieved through enzyme-mediated oxidative coupling. While the general pathway is understood, further research is needed to identify the specific peroxidases or laccases in Vitis vinifera responsible for this transformation and to fully elucidate the reaction mechanism and its regulation. The experimental protocols outlined in this guide provide a framework for the isolation, identification, and quantification of this compound, which will be instrumental for future research into its biological activities and potential therapeutic applications. The continued exploration of the biosynthesis and bioactivity of this compound holds significant promise for the development of new natural product-based drugs.
Unveiling Viniferol D: A Technical Guide to its Spectroscopic Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the identification and characterization of Viniferol D, a significant stilbenetrimer. The information presented herein is curated for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, offering a core resource for the verification of this bioactive compound.
Core Spectroscopic Data
The structural elucidation of this compound relies primarily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the quantitative data crucial for its identification.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
The following data was obtained in Acetone-d₆ at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
| Position | ¹H Chemical Shift (δ), Multiplicity (J in Hz) | ¹³C Chemical Shift (δ) |
| Unit A | ||
| 2a, 6a | 7.23 (d, 8.8) | 130.4 |
| 3a, 5a | 6.78 (d, 8.8) | 115.5 |
| 7a | 6.02 (d, 2.9) | 93.3 |
| 8a | 4.27 (d, 2.9) | 59.9 |
| 9a | 158.8 | |
| 10a, 14a | 6.41 (d, 2.2) | 106.8 |
| 11a | 160.0 | |
| 12a | 6.11 (t, 2.2) | 95.8 |
| 13a | 160.0 | |
| Unit B | ||
| 2b, 6b | 7.03 (d, 8.8) | 129.0 |
| 3b, 5b | 6.58 (d, 8.8) | 114.9 |
| 7b | 5.12 (br s) | 51.5 |
| 8b | 4.18 (d, 11.7) | 55.4 |
| 9b | 126.7 | |
| 10b, 14b | 6.30 (d, 2.2) | 106.9 |
| 11b | 159.2 | |
| 12b | 6.25 (t, 2.2) | 95.9 |
| 13b | 159.2 | |
| Unit C | ||
| 2c, 6c | 6.75 (d, 8.8) | 132.0 |
| 3c, 5c | 6.61 (d, 8.8) | 115.1 |
| 7c | 4.30 (d, 9.9) | 52.8 |
| 8c | 2.87 (dd, 11.7, 9.9) | 48.7 |
| 9c | 130.4 | |
| 10c, 14c | 5.99 (s) | 101.9 |
| 11c | 158.9 | |
| 12c | 106.8 | |
| 13c | 158.9 |
Data sourced from the original publication by Takaya et al.[1]
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Interpretation |
| High-Resolution FAB-MS | Positive | 677.2074 [M+H]⁺ | C₄₂H₃₃O₉ | Protonated molecular ion |
The molecular formula was determined as C₄₂H₃₂O₉.[1]
Experimental Protocols
The following methodologies are based on the original isolation and characterization of this compound from the stems of Vitis vinifera 'Kyohou'.[1]
Isolation of this compound
-
Extraction: The dried stems of Vitis vinifera 'Kyohou' were extracted with methanol (B129727).
-
Solvent Partitioning: The methanol extract was partitioned between ethyl acetate (B1210297) and water. The ethyl acetate soluble fraction was retained.
-
Chromatographic Separation: The ethyl acetate fraction was subjected to a series of column chromatography steps to isolate this compound.
-
Initial Chromatography: Separation on a reversed-phase silica (B1680970) gel (C-8) column.
-
Size-Exclusion Chromatography: Further purification using a Sephadex LH-20 column.
-
Preparative Thin-Layer Chromatography (TLC): Final purification was achieved using preparative TLC.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Instrument: A 400 MHz NMR spectrometer.
-
Solvent: Acetone-d₆ was used for acquiring the final spectra for structural elucidation. Methanol-d₄ was also used for initial characterization.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, and HMBC experiments were conducted to determine the structure and assign all proton and carbon signals.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution fast atom bombardment mass spectrometer (HR-FAB-MS).
-
Matrix: A suitable matrix was used for the FAB ionization process.
-
Analysis: The instrument was operated in positive ion mode to determine the accurate mass of the protonated molecular ion, which was used to deduce the molecular formula.
-
Logical Workflow for Identification
The following diagram illustrates the systematic workflow for the identification and characterization of a natural product like this compound.
This comprehensive guide provides the essential spectroscopic data and methodologies for the unambiguous identification of this compound. The detailed NMR and MS data, coupled with the described experimental protocols, serve as a foundational reference for researchers in the field of natural product chemistry and drug discovery.
References
Viniferol D: A Technical Guide for Researchers
An In-depth Examination of the Stilbenetrimer Viniferol D: From its Chemical Properties to Potential Therapeutic Applications
This technical guide provides a comprehensive overview of this compound, a stilbenetrimer isolated from Vitis vinifera. It is intended for researchers, scientists, and drug development professionals interested in the chemical characteristics, biological activities, and potential therapeutic applications of this natural compound. This document summarizes key data, outlines experimental protocols, and explores its potential mechanism of action.
Core Chemical Data
This compound is a resveratrol (B1683913) trimer with the following key identifiers and properties:
| Property | Value | Source |
| CAS Number | 625096-18-6 | [1][2] |
| Molecular Formula | C₄₂H₃₂O₉ | [1][2] |
| Molecular Weight | 680.7 g/mol | [1] |
| Source | Stem of Vitis vinifera 'Kyohou' |
Experimental Protocols
Isolation and Purification of this compound from Vitis vinifera Stems
While the specific, detailed protocol for the isolation of this compound as described by the original discoverers is not fully available in the public domain, a general methodology can be constructed based on established techniques for extracting stilbenoids from Vitis vinifera. Researchers can adapt the following workflow for the isolation and purification of this compound.
Experimental Workflow: Isolation and Purification of this compound
Caption: A generalized workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Dried and powdered stems of Vitis vinifera are subjected to solvent extraction, typically using methanol or acetone, which have been shown to be effective for stilbenoid extraction. Accelerated Solvent Extraction (ASE) or ultrasound-assisted extraction can be employed to improve efficiency.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification: The crude extract is then subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by purification using preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column.
-
Structural Elucidation: The purified compound is identified and characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure as this compound.
Biological Activity and Potential Mechanism of Action
Antiviral Activity
Stilbenoids isolated from Vitis vinifera have demonstrated notable antiviral properties. While specific studies on this compound are limited, related stilbene (B7821643) oligomers have shown inhibitory effects against the Hepatitis C virus (HCV). This suggests that this compound may also possess anti-HCV activity. The mechanism of action for stilbenoids against HCV is thought to involve the inhibition of viral replication.
Potential Signaling Pathway Involvement
The precise signaling pathways modulated by this compound have not yet been elucidated. However, other resveratrol oligomers have been shown to influence various cellular signaling cascades. For instance, the tetramer R2-viniferin has been reported to inhibit the ERK, p38, and NF-κB pathways in leukemia cells. Given the structural similarity, it is plausible that this compound may exert its biological effects through modulation of similar pathways involved in inflammation and cell proliferation.
Hypothesized Mechanism of Action of Stilbenoids Against HCV
Caption: Proposed inhibitory action of stilbenoids on the HCV replication cycle.
Further research is required to definitively identify the molecular targets and signaling pathways directly affected by this compound. This knowledge will be crucial for understanding its full therapeutic potential.
References
A Technical Guide to the Biological Activities of Resveratrol Trimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (B1683913), a well-studied stilbenoid, has garnered significant attention for its diverse pharmacological effects. Beyond the monomer, resveratrol oligomers, and particularly trimers, are emerging as a class of compounds with potentially enhanced and more specific biological activities. These complex molecules, formed by the oxidative coupling of three resveratrol units, are found in various plant families, including Vitaceae, Dipterocarpaceae, and Cyperaceae.[1][2] The increased structural complexity of resveratrol trimers can lead to higher potency and novel mechanisms of action compared to the parent monomer, making them promising candidates for drug discovery and development. This guide provides an in-depth overview of the current knowledge on the biological activities of several key resveratrol trimers, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Resveratrol Trimers: A Showcase of Biological Potential
This section details the biological activities of several prominent resveratrol trimers, summarizing their effects and providing quantitative data where available.
α-Viniferin
α-Viniferin is a well-characterized resveratrol trimer with a broad spectrum of biological activities.
-
Anticancer Activity: α-Viniferin has demonstrated potent cytotoxic effects against a range of cancer cell lines. It inhibits cell proliferation in a concentration- and time-dependent manner, often by inducing cell cycle arrest and apoptosis.[3] For instance, in human colon cancer cell lines (HCT-116, HT-29, and Caco-2), α-viniferin was found to be more efficient than resveratrol, with IC50 values ranging from 6 to 40 μM compared to 120 to 170 μM for resveratrol.[3] In non-small cell lung cancer cells (NCI-H460), α-viniferin induces apoptosis by downregulating SIRT1 and inhibiting AKT phosphorylation.
-
Anti-Angiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. α-Viniferin has been shown to suppress angiogenesis by inhibiting the proliferation, adhesion, migration, and invasion of human umbilical vein endothelial cells (HUVECs). This anti-angiogenic effect is mediated through the downregulation of vascular endothelial growth factor receptor-2 (VEGFR-2) and the inactivation of the VEGFR-2/p70 ribosomal S6 kinase (p70S6K) signaling pathway.
-
Anti-Melanogenic Activity: α-Viniferin has shown potential as a skin-lightening agent by inhibiting melanin (B1238610) production. It acts by accelerating the feedback termination of the cAMP/PKA signaling pathway, which leads to the downregulation of the microphthalmia-associated transcription factor-M (MITF-M) and tyrosinase gene expression.
-
Antidiabetic and Antiplasmodial Activities: α-Viniferin has been found to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting its potential as an antidiabetic agent. It has also demonstrated strong antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.
-
Anti-inflammatory Activity: α-Viniferin exhibits anti-inflammatory properties by suppressing the expression of inflammatory genes induced by interferon-γ in macrophages. This effect is mediated by the inhibition of the ERK-mediated STAT1 activation pathway.
Caraphenol A
Caraphenol A, a cyclic resveratrol trimer, has been identified as a potent enhancer of gene delivery to hematopoietic stem cells (HSCs).
-
Enhanced Lentiviral Transduction: Caraphenol A significantly improves the efficiency of lentiviral vector (LV) gene delivery to human and nonhuman primate hematopoietic stem and progenitor cells. This enhancement is achieved by reducing the antiviral restriction mediated by interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3, at the endosomal level. By altering the levels and localization of these proteins, caraphenol A facilitates the escape of the lentiviral core from the endosome into the cytoplasm, leading to increased transduction efficiency.
Miyabenol C
Miyabenol C is a resveratrol trimer with promising neuroprotective effects, particularly in the context of Alzheimer's disease.
-
β-Secretase Inhibition: Miyabenol C acts as a potent inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. By inhibiting BACE1 activity, miyabenol C reduces the generation of Aβ and the soluble amyloid precursor protein β (sAPPβ) in both cell cultures and in the brains of an Alzheimer's disease mouse model. This suggests its potential as a therapeutic agent for Alzheimer's disease.
Vaticanol B
Vaticanol B, a resveratrol tetramer (often discussed alongside trimers due to structural similarities and co-occurrence), exhibits significant antiviral and anti-inflammatory activities.
-
Anti-Hepatitis C Virus (HCV) Activity: Vaticanol B has been identified as a potent inhibitor of HCV infection. It demonstrates a dose-dependent inhibition of the virus with a 50% effective concentration (EC50) of 3.6 µg/mL (3.97 µM) and a high selectivity index of 155.4. Time-of-addition studies suggest that vaticanol B acts by directly targeting the HCV virions, thereby reducing their infectivity.
-
Anti-inflammatory and ER Stress-Regulating Activities: Vaticanol B possesses strong anti-inflammatory properties, inhibiting the production of inflammatory mediators such as TNF-α, nitric oxide, and prostaglandin (B15479496) E2 in lipopolysaccharide-stimulated macrophages. Furthermore, it protects against endoplasmic reticulum (ER) stress-induced cell death by suppressing the unfolded protein response.
Suffruticosol B
Suffruticosol B is another resveratrol oligomer with potential therapeutic applications, particularly in the context of neurodegenerative diseases.
-
Neuroprotective Effects: Suffruticosol B has been shown to ameliorate Alzheimer's disease pathology by inhibiting monoamine oxidase B (MAO-B) activity. This inhibition reduces aberrant GABA production and release from reactive astrocytes, thereby restoring cognitive function in a mouse model of Alzheimer's disease. While some studies have investigated its cytotoxicity, low concentrations have been found to be non-toxic to pre-osteoblasts.
Hopeaphenol (B230904)
Hopeaphenol, a resveratrol tetramer, displays notable anti-inflammatory and antiviral activities.
-
Anti-inflammatory Activity: Hopeaphenol has been reported to possess anti-inflammatory properties.
-
Antiviral Activity: It has been shown to inhibit the replication of several viruses, including HIV, by targeting both PKC and NF-κB signaling pathways, as well as cyclin-dependent kinase 9. More recently, hopeaphenol and other resveratrol tetramers have been identified as inhibitors of SARS-CoV-2 entry.
-
Antioxidant Activity: Hopeaphenol exhibits significant antioxidant activity, as demonstrated by its ability to scavenge DPPH, superoxide (B77818) anion, and hydrogen peroxide radicals, and its ferric reducing power.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of the discussed resveratrol trimers and related oligomers.
Table 1: Anticancer and Cytotoxic Activities (IC50 values)
| Compound | Cell Line | Activity | IC50 Value | Reference |
| α-Viniferin | HL-60 (Human promyelocytic leukemia) | Cytotoxicity | 2.7 ± 0.5 μM | |
| α-Viniferin | MCF-7 (Human breast adenocarcinoma) | Cytotoxicity | Moderate | |
| α-Viniferin | HepG2 (Human liver cancer) | Cytotoxicity | Moderate | |
| α-Viniferin | A549 (Human lung carcinoma) | Cytotoxicity | Moderate | |
| α-Viniferin | HCT-116 (Human colon cancer) | Antiproliferative | 6-40 μM | |
| α-Viniferin | HT-29 (Human colon cancer) | Antiproliferative | 6-40 μM | |
| α-Viniferin | Caco-2 (Human colon cancer) | Antiproliferative | 6-40 μM | |
| α-Viniferin | NCI-H460 (Non-small cell lung cancer) | Apoptosis Induction | Dose-dependent increase | |
| Miyabenol C | A549 (Human lung carcinoma) | Cytotoxicity | 20 μM | |
| Miyabenol C | NCI-H446 (Human lung carcinoma) | Cytotoxicity | 20 μM | |
| Miyabenol C | Lymphoid and Myeloid cell lines | Antiproliferative | 10-30 μM | |
| ε-Viniferin | C6 (Rat glioma) | Cytotoxicity | 18.4 μg/mL | |
| ε-Viniferin | HepG2 (Human liver cancer) | Cytotoxicity | 74.3 μg/mL | |
| ε-Viniferin | HeLa (Human cervical cancer) | Cytotoxicity | 20.4 μg/mL | |
| ε-Viniferin | MCF-7 (Human breast adenocarcinoma) | Cytotoxicity | 44.8 μg/mL |
Table 2: Antiviral and Enzyme Inhibitory Activities (EC50/IC50 values)
| Compound | Target | Activity | EC50/IC50 Value | Reference |
| Vaticanol B | Hepatitis C Virus (HCV) | Antiviral | 3.6 µg/mL (3.97 µM) | |
| α-Viniferin | α-Glucosidase | Enzyme Inhibition | 256.17 μg/mL | |
| α-Viniferin | α-Amylase | Enzyme Inhibition | 212.79 μg/mL | |
| α-Viniferin | Plasmodium falciparum | Antiplasmodial | 2.76 μg/mL | |
| Miyabenol C | β-Secretase (BACE1) | Enzyme Inhibition | Potent inhibitor | |
| Miyabenol C | Protein Kinase C (PKC) | Enzyme Inhibition | 27.5 μM | |
| Hopeaphenol | HIV (TNF-α induced) | Antiviral | 0.29 μM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the resveratrol trimer for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.
-
Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble orange-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate (e.g., 1 x 10⁴ cells/well).
-
Compound Treatment: Treat cells with different concentrations of the test compound for the desired duration (e.g., 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Cell Proliferation Assays
The EdU assay is a method for analyzing DNA synthesis and cell proliferation.
-
Principle: EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active DNA synthesis. The incorporated EdU is then detected via a click chemistry reaction with a fluorescent azide (B81097), allowing for visualization and quantification of proliferating cells.
-
Protocol:
-
EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10-20 µM and incubate for a period that allows for DNA synthesis (e.g., 1-2 hours).
-
Cell Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde (B43269) in PBS, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Click Reaction: Prepare a reaction cocktail containing the fluorescent azide and incubate with the cells to label the incorporated EdU.
-
Imaging or Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of EdU-positive (proliferating) cells.
-
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. By analyzing the fluorescence of a population of cells using flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
-
Protocol:
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.
-
PI Staining: Resuspend the cells in a PI staining solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting the fluorescence data to generate a histogram of DNA content.
-
Antioxidant Activity Assays
This assay measures the ability of a compound to act as a free radical scavenger.
-
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Protocol:
-
Reaction Mixture: Mix a solution of the resveratrol trimer in a suitable solvent (e.g., methanol) with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).
-
Enzyme Inhibition Assays
This assay is used to screen for potential antidiabetic agents that inhibit carbohydrate-digesting enzymes.
-
Principle: α-Glucosidase catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The inhibitory activity of a compound is determined by measuring the decrease in the rate of p-nitrophenol formation.
-
Protocol:
-
Pre-incubation: Pre-incubate the α-glucosidase enzyme with the resveratrol trimer at a specific temperature (e.g., 37°C).
-
Reaction Initiation: Add the substrate pNPG to initiate the reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.
-
This assay is used to identify inhibitors of BACE1, a key enzyme in Alzheimer's disease pathogenesis.
-
Principle: The assay typically uses a specific BACE1 substrate that is linked to a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured.
-
Protocol:
-
Reaction Mixture: Incubate recombinant BACE1 enzyme with the resveratrol trimer and the BACE1 substrate in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 2 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculation: The inhibitory activity is determined by comparing the fluorescence signal in the presence of the inhibitor to that of a control without the inhibitor.
-
Anti-inflammatory Activity Assays
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced can be quantified by measuring the accumulation of its stable end-product, nitrite (B80452), in the culture medium using the Griess reagent.
-
Protocol:
-
Cell Stimulation: Seed RAW 264.7 cells and treat them with LPS (e.g., 1 µg/mL) in the presence or absence of the resveratrol trimer for a specified time (e.g., 24 hours).
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve of sodium nitrite, and the percentage of NO production inhibition is calculated.
-
This assay measures the activation of the NF-κB signaling pathway.
-
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon addition of its substrate, luciferin.
-
Protocol:
-
Transfection: Transfect cells (e.g., HEK293T) with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Stimulation and Treatment: Stimulate the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of the resveratrol trimer.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.
-
Antiviral Activity Assays
This assay is used to screen for compounds that inhibit HCV replication.
-
Principle: The HCV replicon system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA that can replicate autonomously. The replicon often contains a reporter gene (e.g., luciferase) whose expression is dependent on HCV replication.
-
Protocol:
-
Treatment: Treat the HCV replicon-containing cells with various concentrations of the resveratrol trimer.
-
Reporter Gene Assay: After a specific incubation period, measure the reporter gene activity (e.g., luciferase) to determine the level of HCV replication.
-
Calculation: The EC50 value is calculated as the concentration of the compound that inhibits HCV replication by 50%.
-
This assay is used to quantify the number of infectious HCV particles.
-
Principle: Huh-7.5 cells are infected with serial dilutions of an HCV-containing sample. After an incubation period, the infected cells form foci, which are detected by immunostaining for an HCV antigen (e.g., the core protein). The number of foci is then counted to determine the viral titer.
-
Protocol:
-
Infection: Inoculate Huh-7.5 cells with serial dilutions of the HCV sample.
-
Incubation: Incubate the cells for several days to allow for viral spread and focus formation.
-
Immunostaining: Fix and permeabilize the cells, then stain with a primary antibody against an HCV antigen, followed by a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase) or a fluorophore.
-
Detection: If using an enzyme-conjugated antibody, add a chromogenic substrate to visualize the foci. If using a fluorescent antibody, visualize the foci using a fluorescence microscope.
-
Quantification: Count the number of foci to calculate the viral titer in focus-forming units per milliliter (FFU/mL).
-
Signaling Pathways and Mechanisms of Action
Resveratrol trimers exert their biological effects by modulating a variety of intracellular signaling pathways. The following diagrams illustrate some of the key pathways affected by these compounds.
Caption: α-Viniferin inhibits angiogenesis by blocking the VEGFR-2/p70S6K signaling pathway.
Caption: α-Viniferin inhibits melanogenesis by inactivating the cAMP/PKA signaling pathway.
Caption: Miyabenol C inhibits the production of amyloid-β by targeting β-secretase (BACE1).
Conclusion
Resveratrol trimers represent a promising frontier in natural product-based drug discovery. Their diverse and potent biological activities, ranging from anticancer and anti-inflammatory to neuroprotective and antiviral effects, underscore their therapeutic potential. This guide has provided a comprehensive overview of the current state of research on several key resveratrol trimers, including quantitative data on their efficacy and detailed experimental protocols for their evaluation. The elucidation of the signaling pathways modulated by these compounds offers valuable insights into their mechanisms of action and provides a foundation for the rational design of novel therapeutics. Further research is warranted to fully explore the pharmacological properties of the vast array of known and yet-to-be-discovered resveratrol trimers, with the ultimate goal of translating these findings into clinical applications.
References
- 1. Update on Phytochemistry and Pharmacology of Naturally Occurring Resveratrol Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol oligomer structure in Dipterocarpaceaeous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric Focus-Forming Assay with Automated Focus Counting by Image Analysis for Quantification of Infectious Hepatitis C Virions | PLOS One [journals.plos.org]
Review of stilbenoids from grape stems
An In-depth Technical Guide to Stilbenoids from Grape Stems
Introduction
Grape stems, a primary byproduct of the viticulture and wine industries, are increasingly recognized as a potent source of bioactive polyphenolic compounds, particularly stilbenoids.[1] These phytoalexins, produced by plants in response to stress such as microbial infection or UV radiation, exhibit a wide range of pharmacological properties.[2][3] The stilbene (B7821643) backbone can be modified to form a diverse family of molecules, including monomers like trans-resveratrol and its glucoside trans-piceid, as well as more complex oligomers such as dimers (ε-viniferin), trimers, and tetramers.[4][5]
Historically considered waste, grape stems are now being valorized for their high concentration of these compounds, which often exceeds levels found in other parts of the grape. The demonstrated antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer activities of stilbenoids make them highly valuable for the pharmaceutical, cosmetic, and food industries. This guide provides a comprehensive technical overview of the extraction, quantification, and biological activities of stilbenoids derived from grape stems, aimed at researchers and professionals in drug development.
Extraction Methodologies for Grape Stem Stilbenoids
The efficient extraction of stilbenoids from the lignocellulosic matrix of grape stems is a critical first step. A variety of methods have been developed, ranging from conventional solvent extraction to advanced, more efficient techniques. The choice of method and solvent significantly impacts the yield and profile of the extracted stilbenoids.
2.1 Overview of Extraction Techniques
-
Conventional Methods: Maceration and Soxhlet extraction are traditional methods that involve soaking the plant material in a solvent. While straightforward, they often require long extraction times and large solvent volumes.
-
Advanced Methods: To improve efficiency and yield, several modern techniques are employed:
-
Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration, which significantly reduces extraction time.
-
Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material directly, leading to rapid cell rupture and release of target compounds.
-
Accelerated Solvent Extraction (ASE): This technique, also known as Pressurized Liquid Extraction (PLE), uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, often resulting in the highest yields.
-
Methanol (B129727) and ethanol-water mixtures are commonly used solvents, with their polarity influencing the selective extraction of different stilbenoids. For instance, one study found that accelerated solvent extraction using methanol yielded the highest total concentration of three key stilbenes: trans-resveratrol, trans-ε-viniferin, and r2-viniferin.
2.2 Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Stilbenoids
-
Sample Preparation: Grape stems are dried (e.g., freeze-dried or oven-dried at 40°C) and milled to a fine powder.
-
Extraction: 0.8 g of the dried powder is placed in a 100 mL flask with 25-40 mL of the extraction solvent (e.g., 60-80% ethanol (B145695) in water).
-
Ultrasonication: The mixture is subjected to ultrasound using a high-intensity probe (e.g., 200 W, 24 kHz) at a controlled amplitude. The extraction is performed at an elevated temperature (e.g., 75°C) for a short duration (e.g., 10-15 minutes).
-
Processing: The extract is centrifuged (e.g., 4000 RPM for 5 min) or filtered to remove solid particles. The supernatant is collected for analysis.
-
Analysis: The extract can be directly injected for chromatographic analysis.
Protocol 2: Accelerated Solvent Extraction (ASE)
-
Sample Preparation: Grape canes (stems) are dried and powdered.
-
Cell Loading: An extraction cell is loaded with the powdered sample.
-
Extraction Parameters: The extraction is performed using a solvent such as methanol under the following conditions:
-
Temperature: 50°C
-
Pressure: 10.3 MPa
-
Static Time: 5 minutes
-
Number of Cycles: 2
-
-
Collection: The extract is collected in a vial. The cell is purged with nitrogen gas to recover the remaining solvent.
-
Processing: The collected extracts are combined and typically evaporated to dryness before being reconstituted in a suitable solvent for analysis.
Quantitative Data on Stilbenoids in Grape Stems
The concentration of stilbenoids in grape stems varies significantly based on the grape cultivar, vintage, geographical location, and the extraction method employed. Trans-resveratrol and its dimer, trans-ε-viniferin, are consistently reported as the most abundant stilbenoids.
Table 1: Comparison of Stilbenoid Yields from Grape Canes/Stems using Different Extraction Methods
| Stilbenoid | Extraction Method | Solvent | Yield (µg/g dry weight) | Reference |
|---|---|---|---|---|
| trans-Resveratrol | Accelerated Solvent Extraction (ASE) | Methanol | 6030 ± 680 | |
| trans-ε-Viniferin | Extraction at 50°C | Methanol | 2260 ± 90 | |
| r2-Viniferin | Fluidized-bed Extraction | Methanol | 510 ± 40 | |
| Total Stilbenes | Accelerated Solvent Extraction (ASE) | Methanol | 8500 ± 1100 |
| Total Stilbenes | Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | 1362.9 | |
Table 2: Stilbenoid Content in Stems/Canes of Different Grape Cultivars
| Grape Cultivar | Stilbenoid | Concentration (mg/kg dry weight) | Reference |
|---|---|---|---|
| Tintilla de Rota | trans-ε-Viniferin | 1964.8 ± 24.8 | |
| trans-Piceid | 952.8 ± 23.7 | ||
| trans-Resveratrol | 575.1 ± 16.5 | ||
| Mazuelo | ε-Viniferin | Higher concentration than Garnacha & Tempranillo | |
| Gallic Acid | Higher concentration than Garnacha & Tempranillo | ||
| Castelão | trans-Resveratrol | 145.52 | |
| trans-Piceid | 61.43 | ||
| cis-Piceid | 143.85 | ||
| German Cultivars (Avg.) | trans-Resveratrol | 441 - 7532 |
| | trans-ε-Viniferin | 1218 - 5341 | |
3.1 Analytical Techniques for Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) is a standard method for quantifying known stilbenoids. For more comprehensive identification of a wider range of compounds, including novel or unknown stilbenoids, Liquid Chromatography-Mass Spectrometry (LC-MS) techniques are indispensable. High-resolution mass spectrometry, such as LC-LTQ-Orbitrap-MS, allows for the accurate mass measurement and fragmentation pattern analysis needed to identify dozens of different polyphenols, including various stilbenoid monomers and oligomers, in a single run.
Biological Activities and Signaling Pathways
Stilbenoids from grape stems exert a plethora of biological effects, making them promising candidates for drug development. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Key reported activities include:
-
Antioxidant Activity: Stilbenoids are potent scavengers of reactive oxygen species (ROS), which helps protect cells from oxidative stress-induced damage.
-
Cardioprotective Effects: They have been shown to inhibit platelet aggregation, reduce markers of inflammation like TNF-α and IL-1β, and protect against ischemia-reperfusion injury. Resveratrol, a major stilbenoid, may inhibit cardiomyocyte hypertrophy through the activation of AMP-activated protein kinase (AMPK).
-
Neuroprotective Effects: Several studies have demonstrated that stilbenoids can protect neurons from oxidative stress and neurotoxins. This protection can be mediated by pathways such as the PI3K/Akt signaling cascade. Oligomeric stilbenes have shown the ability to restore mitochondrial membrane potential in in-vitro models of Parkinson's disease.
-
Anticancer and Anti-inflammatory Properties: Stilbenoids have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. Their anti-inflammatory action is linked to the inhibition of pro-inflammatory factors and modulation of immune responses.
Conclusion
Grape stems represent an underutilized but exceptionally rich source of bioactive stilbenoids. Advanced extraction techniques like ASE and UAE have enabled the efficient recovery of high concentrations of these compounds, including resveratrol, ε-viniferin, and other oligomers. The compelling evidence of their potent antioxidant, cardioprotective, and neuroprotective activities, mediated through critical signaling pathways like AMPK and PI3K/Akt, underscores their significant potential for the development of novel therapeutics and nutraceuticals. Further research, particularly well-designed human clinical trials, is necessary to fully translate the promising preclinical findings into tangible health benefits. The valorization of this viticultural byproduct not only offers a sustainable source of high-value phytochemicals but also contributes to a circular economy within the wine industry.
References
- 1. Overview of polyphenolic composition and related biological activities of grape stems [repositorio.ucp.pt]
- 2. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of Grape Polyphenols by Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC/QTOF) and Suspect Screening Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Viniferol D: A Technical Guide on its Role as a Phytoalexin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viniferol D is a resveratrol (B1683913) trimer, a stilbenoid phytoalexin found in plants of the Vitis genus, notably Vitis vinifera (grapevine). As a phytoalexin, it is produced in response to biotic and abiotic stresses, such as fungal infections and UV radiation. Stilbenoids, as a class, are recognized for their diverse biological activities, including antifungal, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of this compound, including its biosynthesis, proposed mechanisms of action, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, this guide presents data for closely related resveratrol oligomers to provide a contextual understanding of its potential bioactivities.
Introduction to this compound
This compound is a complex polyphenol belonging to the stilbenoid family, which are secondary metabolites synthesized by plants. Its chemical structure is that of a resveratrol trimer, with a molecular formula of C42H32O9.[1] Found in the stems of Vitis vinifera, this compound is part of the plant's defense mechanism against pathogens. The study of stilbenoids, particularly resveratrol and its oligomers, is a burgeoning field in drug discovery and development due to their potential therapeutic applications.
Biosynthesis of this compound
The biosynthesis of this compound originates from the phenylpropanoid pathway, with resveratrol as its immediate precursor. The formation of resveratrol oligomers, including trimers like this compound, is believed to occur through the oxidative coupling of resveratrol monomers.[2] This process is likely catalyzed by peroxidase enzymes in the plant.[3]
The proposed biosynthetic pathway is as follows:
-
Phenylalanine to Resveratrol: The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. Phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL) are the key enzymes in this initial phase. Stilbene synthase (STS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form trans-resveratrol.
-
Oxidative Coupling to this compound: trans-Resveratrol monomers undergo oxidative coupling to form dimers (e.g., ε-viniferin), which can then be further oxidized and coupled with another resveratrol monomer to form trimers like this compound. This polymerization is thought to be mediated by peroxidases.[3]
Role as a Phytoalexin and Biological Activities
Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. Stilbenoids, including this compound, are key phytoalexins in grapevines, accumulating at sites of infection to inhibit fungal growth. Beyond their role in plant defense, these compounds have garnered significant interest for their potential pharmacological activities in humans.
Antifungal Activity
Table 1: Antifungal Activity of Resveratrol Oligomers (Proxy Data)
| Compound | Fungal Species | MIC (µg/mL) | Reference |
|---|
| Resveratrol Oligomers (unspecified) | Candida albicans | Not Active | |
Antioxidant Activity
Stilbenoids are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. Theoretical studies suggest that resveratrol oligomers exhibit stronger antioxidant activity than resveratrol itself. Experimental data on α-viniferin, a resveratrol trimer, indicates moderate antioxidant potential. While it showed low radical scavenging activity in the DPPH assay, it demonstrated high efficacy in the Ferric Thiocyanate (FTC) and Thiobarbituric Acid (TBA) methods, which measure the inhibition of lipid peroxidation.
Table 2: Antioxidant Activity of α-Viniferin (Proxy Data for a Resveratrol Trimer)
| Assay | Activity | IC50 (µg/mL) | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Low (15.79% scavenging) | Not Determined | |
| Ferric Thiocyanate (FTC) | High (77.77% inhibition) | Not Applicable |
| Thiobarbituric Acid (TBA) | High (86.47% inhibition) | Not Applicable | |
Anti-inflammatory Activity
Stilbenoids have demonstrated anti-inflammatory effects by modulating various inflammatory pathways. They can inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) like PGE2. Furthermore, they can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). While specific IC50 values for this compound are not available, data for resveratrol highlights the potential of this class of compounds to mitigate inflammatory responses.
Table 3: Anti-inflammatory Activity of Resveratrol (Proxy Data)
| Target | Cell Line | IC50 | Reference |
|---|---|---|---|
| PGE2 production | IL-1β-stimulated SK-N-SH | ~1-5 µM | |
| TNF-α production | LPS-activated microglia | Inhibition observed |
| IL-6 production | Stimulated peritoneal macrophages | Inhibition observed (5-40 µM) | |
Experimental Protocols
The following sections detail generalized protocols for assessing the key biological activities of stilbenoids like this compound.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.
Protocol:
-
Fungal Culture: Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Inoculum Preparation: Prepare a fungal suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, as determined visually or by measuring the absorbance at 600 nm.
Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Compound Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: In a 96-well plate, mix the this compound solutions with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Compound Preparation: Prepare various concentrations of this compound.
-
Reaction: Mix the this compound solutions with the FRAP reagent and incubate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the samples to a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.
Anti-inflammatory Activity Assay (Inhibition of TNF-α and IL-6 Production)
This protocol outlines the measurement of the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
Signaling Pathways in Anti-inflammatory Action
Stilbenoids exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB pathway.
NF-κB Signaling Pathway:
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2, and initiates their transcription. Stilbenoids can inhibit this pathway at multiple points, such as by preventing the degradation of IκB, thereby blocking the nuclear translocation of NF-κB.
Conclusion
This compound, as a resveratrol trimer and a phytoalexin from Vitis vinifera, represents a molecule of significant interest for its potential biological activities. While direct quantitative data on its efficacy is currently scarce, the information available for related stilbenoids suggests potential for antioxidant and anti-inflammatory properties, though its antifungal activity may be limited. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other related natural products. Further studies are warranted to elucidate the specific bioactivities and mechanisms of action of this compound to fully understand its potential applications in human health.
References
- 1. Resveratrol suppresses IL-6-induced ICAM-1 gene expression in endothelial cells: effects on the inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol inhibits prostaglandin formation in IL-1beta-stimulated SK-N-SH neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol suppresses interleukin-6 expression through activation of sirtuin 1 in hypertrophied H9c2 cardiomyoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Counter-Current Chromatography for Viniferin Separation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Viniferins are a class of resveratrol (B1683913) oligomers with significant potential in drug development due to their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties. Counter-current chromatography (CCC) has emerged as a powerful and efficient technique for the isolation and purification of these valuable compounds from natural sources, such as grapevine extracts. This support-free liquid-liquid partition chromatography method minimizes irreversible sample adsorption and allows for high recovery rates, making it ideal for the preparative separation of viniferin (B1239022) isomers. These application notes provide detailed protocols and quantitative data for the separation of key viniferin compounds using High-Speed Counter-Current Chromatography (HSCCC).
Experimental Protocols
General Workflow for Viniferin Separation by HSCCC
The following diagram illustrates a typical workflow for the separation of viniferins from a crude plant extract using HSCCC.
Protocol for Separation of trans-ε-viniferin and trans-δ-viniferin
This protocol is adapted for the one-step separation of trans-ε-viniferin and trans-δ-viniferin from a crude grape stem extract.[1][2]
a. Materials and Reagents:
-
Crude extract from wine grape stems
-
n-hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Methanol (analytical grade)
-
Deionized water
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC system for analysis
b. Solvent System Preparation:
-
Prepare a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water at a volume ratio of 2:5:4:5.[1][2]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate at room temperature.
-
Degas both the upper (stationary) and lower (mobile) phases by ultrasonication before use.
c. HSCCC Instrument Setup and Operation:
-
Stationary Phase: Fill the entire column with the upper organic phase.
-
Mobile Phase: Pump the lower aqueous phase into the column at a flow rate of 2.0 mL/min.
-
Rotation Speed: Set the apparatus to rotate at 800 rpm.
-
Detection: Monitor the effluent at 280 nm or 320 nm.
d. Sample Preparation and Injection:
-
Dissolve the crude extract in a mixture of the upper and lower phases (e.g., 1:1 v/v) to a suitable concentration.
-
Once the system has reached hydrodynamic equilibrium (a stable baseline is observed), inject the sample solution.
e. Fraction Collection and Analysis:
-
Collect fractions based on the elution profile.
-
Analyze the purity of the collected fractions by HPLC.
-
Combine the fractions containing the pure compounds and evaporate the solvent to obtain the purified trans-ε-viniferin and trans-δ-viniferin.
Protocol for Enantioseparation of trans-δ-viniferin
This protocol describes the chiral separation of trans-δ-viniferin enantiomers using HSCCC with a chiral selector.[3]
a. Materials and Reagents:
-
Racemic trans-δ-viniferin
-
n-hexane
-
Ethyl acetate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
b. Solvent System Preparation:
-
Prepare a biphasic solvent system of n-hexane-ethyl acetate-25 mmol L⁻¹ hydroxypropyl-β-cyclodextrin aqueous solution at a volume ratio of 5:5:10.
-
Equilibrate the solvent system in a separatory funnel.
c. HSCCC Instrument Setup and Operation:
-
Elution Mode: Head-to-tail.
-
Temperature: 5 °C.
-
The specific rotation speed and flow rate should be optimized for the instrument being used.
d. Sample Preparation and Injection:
-
Dissolve the racemic trans-δ-viniferin in the solvent mixture.
-
Inject the sample after the system has reached equilibrium.
e. Fraction Collection and Analysis:
-
Collect fractions and analyze for enantiomeric purity using a suitable chiral HPLC method.
-
From 20 mg of the racemic mixture, this method can yield approximately 8.2 mg of (7S, 8S)-TVN and 9.4 mg of (7R, 8R)-TVN.
Data Presentation
The following tables summarize quantitative data from various studies on viniferin separation using CCC/HSCCC.
Table 1: Separation of Viniferin Isomers and Other Stilbenes
| Target Compounds | Source Material | Solvent System (v/v/v/v) | Sample Load (mg) | Yield (mg) | Purity (%) | Reference |
| trans-ε-viniferin | Wine Grape Stems | n-hexane/ethyl acetate/methanol/water (2:5:4:5) | Crude | - | 93.2 | |
| trans-δ-viniferin | Wine Grape Stems | n-hexane/ethyl acetate/methanol/water (2:5:4:5) | Crude | - | 97.5 | |
| δ-viniferin | Vitis vinifera Roots | chloroform–methanol–n-butanol–water (4:3:0.05:2) | 241 | 1.1 ± 0.1 | 90.61 | |
| ε-viniferin | Vitis vinifera Roots | chloroform–methanol–n-butanol–water (4:3:0.05:2) | 241 | 18.7 ± 0.5 | 94.37 | |
| trans-resveratrol | Vitis vinifera Roots | chloroform–methanol–n-butanol–water (4:3:0.05:2) | 241 | 7.1 ± 0.2 | 97.89 | |
| trans-vitisin B | Vitis vinifera Roots | chloroform–methanol–n-butanol–water (4:3:0.05:2) | 241 | 12.2 ± 0.2 | 78.38 | |
| ε-viniferin | Grapevine Canes | n-hexane/ethyl acetate/methanol/water (1.0/1.5/1.0/1.5) | 600 (crude) | 19 | 94 | |
| trans-resveratrol | Grapevine Canes | n-hexane/ethyl acetate/methanol/water (1.0/1.5/1.0/1.5) | 600 (crude) | 20 | 99 |
Table 2: Chiral Separation of trans-δ-viniferin (TVN)
| Compound | Sample Load (mg) | Yield (mg) | Purity (%) | Reference |
| (7S, 8S)-TVN | 20 | 8.2 | 99.51 | |
| (7R, 8R)-TVN | 20 | 9.4 | 99.36 |
Signaling Pathways Modulated by Viniferins
Purified viniferins can be used to study their biological activities. The diagrams below illustrate some of the key signaling pathways modulated by different viniferin compounds.
Anti-inflammatory Signaling Pathway of α-viniferin
This diagram shows how α-viniferin can suppress inflammation in microglial cells by inhibiting the NF-κB pathway and inducing the Nrf2/HO-1 pathway.
Anticancer Signaling Pathway of trans-δ-viniferin
This diagram illustrates the proposed mechanism of trans-δ-viniferin (TVN) inducing apoptosis in lung cancer cells through the generation of reactive oxygen species (ROS) and inhibition of the PI3K/Akt pathway.
Anti-Angiogenic Signaling Pathway of α-viniferin
This diagram depicts the anti-angiogenic effects of α-viniferin through the inhibition of the VEGFR-2 signaling pathway in endothelial cells.
References
Application Note: Quantification of Viniferol D using High-Performance Liquid Chromatography
AN-HPLC-VD01
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Viniferol D in plant extracts and other matrices using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS).
Introduction
This compound is a stilbenoid, a class of natural phenolic compounds with various reported biological activities. As a resveratrol (B1683913) trimer, its accurate quantification is crucial for phytochemical analysis, quality control of natural products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of such complex molecules. This application note details a reliable HPLC method adapted from established protocols for structurally similar stilbene (B7821643) oligomers, such as ε-viniferin.
Principle of the Method
This method employs reversed-phase HPLC to separate this compound from other components in a sample matrix based on its polarity. A C18 stationary phase is used with a polar mobile phase consisting of a gradient mixture of acidified water and an organic solvent (methanol or acetonitrile). As the proportion of the organic solvent increases, this compound, being relatively non-polar, elutes from the column. Detection is achieved using a Diode Array Detector (DAD) at a wavelength corresponding to the maximum absorbance of stilbenoids (around 320-324 nm) or, for higher sensitivity and specificity, by a Mass Spectrometer (MS). Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.
Experimental Protocols
Sample Preparation (from Plant Material)
This protocol is designed for the extraction of this compound from plant tissues such as grapevine canes or stems.
Materials:
-
Plant material (e.g., dried and powdered grapevine canes)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
Extraction Solvent: Methanol/Water (80:20, v/v)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or PVDF)
Procedure:
-
Weigh approximately 100 mg of the dried, powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of the extraction solvent (Methanol/Water, 80:20).
-
Vortex the mixture vigorously for 1 minute.
-
Perform extraction using an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Preparation of Standard Solutions
Materials:
-
This compound certified reference standard
-
Methanol (HPLC grade)
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase initial conditions (e.g., 80:20 Water/Methanol with 0.1% formic acid) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
HPLC-DAD Method Protocol
Instrumentation and Conditions:
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 324 nm.
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 10.0 | 80 | 20 |
| 16.5 | 63 | 37 |
| 22.6 | 50 | 50 |
| 31.0 | 0 | 100 |
| 35.0 | 0 | 100 |
| 35.1 | 80 | 20 |
| 40.0 | 80 | 20 |
Note: This gradient is a starting point adapted from methods for ε-viniferin and may require optimization for baseline separation of this compound in specific sample matrices.
Data Presentation
The following tables summarize typical quantitative data for stilbenoids closely related to this compound, such as ε-viniferin. These values can be used as a benchmark for method validation.
Table 1: HPLC-DAD Method Validation Parameters for ε-Viniferin
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 19.34 µg/mL[1] |
| Limit of Quantification (LOQ) | 68.7 µg/mL[1] |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: HPLC-MS/MS Method Validation Parameters for ε-Viniferin in Plasma
| Parameter | Typical Value |
| Linearity Range | 0.5 - 250 ng/mL |
| Correlation Coefficient (r²) | 0.999[2] |
| Limit of Quantification (LOQ) | 0.5 ng/mL[2] |
| Intraday Precision (%RSD) | < 10% |
| Interday Precision (%RSD) | < 12% |
| Accuracy (Recovery %) | 85 - 115%[2] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to final data analysis for the quantification of this compound.
Caption: Workflow for the quantification of this compound.
HPLC System Logic Diagram
This diagram shows the logical flow of components in the HPLC system used for the analysis.
References
- 1. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-ε-Viniferin Encapsulation in Multi-Lamellar Liposomes: Consequences on Pharmacokinetic Parameters, Biodistribution and Glucuronide Formation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Protocols for Testing Viniferol D Bioactivity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Viniferol D, a resveratrol (B1683913) dimer, has garnered significant interest in the scientific community for its potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory effects. This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's bioactivity. The methodologies outlined here are intended to assist researchers in the consistent and reproducible assessment of this promising natural compound. The primary isomers of this compound, namely ε-viniferin and α-viniferin, are often the specific compounds studied in the literature, and as such, the following protocols and data are pertinent to these key molecules.[1][2][3][4]
Data Presentation: Quantitative Bioactivity of this compound Isomers
The following tables summarize the reported 50% inhibitory concentration (IC50) values for ε-viniferin and α-viniferin across various in vitro assays, providing a comparative overview of their potency.
Table 1: Anticancer Activity (IC50) of this compound Isomers in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| ε-viniferin | HepG2 | Hepatocellular Carcinoma | 72h | >200 |
| Hep3B | Hepatocellular Carcinoma | 72h | 63 | |
| α-viniferin | NCI-H460 | Non-Small Cell Lung Cancer | 24h | ~15 |
| NCI-H460 | Non-Small Cell Lung Cancer | 48h | ~10 | |
| NCI-H460 | Non-Small Cell Lung Cancer | 72h | <10 | |
| A549 | Non-Small Cell Lung Cancer | 72h | >50 | |
| HOS | Osteosarcoma | 72h | ~20 | |
| U2OS | Osteosarcoma | 72h | >50 |
Table 2: Antioxidant Activity (IC50) of this compound Isomers
| Compound | Assay | IC50 (µM) |
| ε-viniferin | DPPH Radical Scavenging | 80.12 ± 13.79[5] |
| Ferric Reducing Antioxidant Power (FRAP) | 28.81 ± 4.15 | |
| Nitric Oxide (NO) Scavenging | 338.35 ± 89.47 | |
| α-viniferin | DPPH Radical Scavenging | Data not available |
Experimental Protocols
Anticancer Activity: MTT Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (ε-viniferin or α-viniferin)
-
Human cancer cell lines (e.g., HepG2, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol facilitates the quantification of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
This compound-treated and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This colorimetric assay measures the ability of this compound to scavenge the stable free radical DPPH.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is the concentration of this compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity: NF-κB Activation Assay (Western Blot)
This protocol assesses the effect of this compound on the activation of the NF-κB pathway by measuring the levels of key proteins in the cytoplasm and nucleus.
Materials:
-
Cells (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell lysis buffer for cytoplasmic and nuclear protein extraction
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-p65, anti-IκBα, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
Protein Extraction: Fractionate the cells to separate cytoplasmic and nuclear extracts using a suitable kit or protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of nuclear p65 to Lamin B1 and cytoplasmic IκBα to β-actin. A decrease in nuclear p65 and an increase in cytoplasmic IκBα in this compound-treated cells compared to LPS-stimulated cells indicates inhibition of NF-κB activation.
Mandatory Visualizations
Caption: Workflow for the MTT cell viability assay.
References
- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. δ-Viniferin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Viniferol D Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell culture models to investigate the biological effects of Viniferol D, a stilbenoid with noted anti-cancer properties. The following sections detail the necessary cell models, experimental protocols, and data interpretation to assess the impact of this compound on cell viability, apoptosis, and cell cycle progression.
Recommended Cell Culture Models
Based on existing research, several cancer cell lines have been identified as suitable models for studying the effects of this compound and its analogs. The choice of cell line should be guided by the specific research question and cancer type of interest.
| Cell Line | Cancer Type | Key Findings with Viniferol Analogs |
| LNCaP | Prostate Cancer | Induction of G1 phase cell cycle arrest and apoptosis.[1] |
| C6 | Glioma | Potentiation of cisplatin-induced apoptosis.[2] |
| NCI-H460 | Non-Small Cell Lung Cancer | Induction of apoptosis via downregulation of SIRT1.[3] |
| A549 | Lung Cancer | Inhibition of proliferation via a ROS/PI3K/Akt pathway, leading to apoptosis.[4] |
| U266 | Multiple Myeloma | Regulation of the cell cycle.[5] |
| Leukemic Cells (B-CLL) | Chronic B Lymphocytic Leukemia | Induction of apoptosis correlated with caspase-3 activation and a drop in mitochondrial membrane potential. |
Experimental Protocols
Detailed protocols for key assays to characterize the effects of this compound are provided below.
Cell Viability and Cytotoxicity Assays (MTT and XTT)
These colorimetric assays are fundamental for determining the dose-dependent effects of this compound on cell proliferation and viability.
a) MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
b) XTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm.
Experimental Workflow for Cell Viability Assays
Caption: Workflow for MTT and XTT cell viability assays.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Gating Strategy for Apoptosis Analysis
Caption: Quadrant gating for apoptosis analysis.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, caspases, Akt, p-Akt, SIRT1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is employed to measure changes in the mRNA levels of target genes in response to this compound treatment.
-
RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for the target genes and a reference gene (e.g., GAPDH, β-actin).
-
Data Analysis: Run the qPCR reaction on a real-time PCR system. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathways Modulated by this compound Analogs
This compound and its analogs have been shown to modulate several key signaling pathways involved in cancer cell survival and proliferation.
PI3K/Akt Signaling Pathway
Trans-δ-viniferin has been observed to induce apoptosis in A549 lung cancer cells by downregulating the PI3K/Akt signaling pathway.
Caption: Inhibition of the PI3K/Akt pathway by this compound.
Apoptosis Induction Pathway
α-Viniferin induces apoptosis in non-small cell lung cancer cells through both caspase-dependent and -independent pathways, including the downregulation of SIRT1.
Caption: this compound-induced apoptosis signaling.
References
- 1. The Resveratrol Tetramer r-Viniferin Induces a Cell Cycle Arrest Followed by Apoptosis in the Prostate Cancer Cell Line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic effects of ε-viniferin in combination with cis-platin in C6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of trans-δ-viniferin inhibiting the proliferation of lung cancer cells A549 by targeting the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Investigation of Viniferol D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Viniferol D, a stilbenetrimer found in Vitis vinifera. Based on the known biological activities of related stilbenoids, this compound is a promising candidate for investigation in preclinical animal models of inflammation, cancer, and metabolic disorders. The following sections detail established animal models and experimental protocols to assess the therapeutic potential of this compound.
Anti-inflammatory Activity of this compound
Stilbenoids are recognized for their anti-inflammatory properties. To investigate the potential of this compound in modulating inflammatory responses, several well-established animal models can be employed.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.[1] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of compounds that interfere with inflammatory mediators.[1]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized for at least one week with free access to food and water.
-
Grouping:
-
Group I: Control (Vehicle)
-
Group II: this compound (various doses)
-
Group III: Positive Control (e.g., Indomethacin)
-
-
Administration: this compound or the vehicle is administered orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Oxazolone-Induced Ear Edema in Mice
This model is suitable for studying delayed-type hypersensitivity and topical anti-inflammatory effects.[2]
Experimental Protocol:
-
Animals: Male BALB/c or Swiss albino mice (20-25g) are used.
-
Sensitization: A 2% solution of oxazolone (B7731731) in acetone/olive oil is applied to the shaved abdomen of the mice.
-
Challenge: After 7 days, a 1% oxazolone solution is applied to the inner surface of the right ear to elicit an inflammatory response.
-
Treatment: this compound can be administered topically to the ear or systemically prior to the challenge.
-
Measurement: Ear thickness is measured using a digital caliper before and 24 hours after the challenge. The difference in thickness indicates the degree of inflammation.
-
Histology: Ear tissue can be collected for histological analysis of inflammatory cell infiltration.
Quantitative Data Summary: Anti-inflammatory Models
| Animal Model | Species | Key Parameters Measured | Expected Outcome with Effective this compound |
| Carrageenan-Induced Paw Edema | Rat | Paw Volume (mL) | Reduction in paw volume compared to control |
| Oxazolone-Induced Ear Edema | Mouse | Ear Thickness (mm), Histological Score | Reduction in ear thickness and inflammatory cell infiltration |
Anti-cancer Activity of this compound
Given that other stilbenoids have demonstrated cytotoxic effects against cancer cell lines, investigating this compound's anti-cancer potential in vivo is a logical next step.[3] Xenograft models are commonly used for this purpose.[4]
Human Tumor Xenograft Model in Immunodeficient Mice
This model involves the transplantation of human cancer cells into immunodeficient mice, allowing for the evaluation of a compound's effect on tumor growth in a living system.
Experimental Protocol:
-
Animals: Immunodeficient mice (e.g., Nude, SCID, or NOD/SCID) are used to prevent rejection of human cells.
-
Cell Culture: A human cancer cell line of interest (e.g., breast, prostate, colon) is cultured under sterile conditions.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment: Once tumors are established, mice are randomized into treatment groups:
-
Group I: Vehicle Control
-
Group II: this compound (various doses)
-
Group III: Positive Control (standard chemotherapy for the specific cancer type)
-
-
Administration: this compound is administered via a clinically relevant route (e.g., oral, intravenous).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow for Xenograft Model
References
Application Notes: Dissolving Viniferol D for Biological Assays
Introduction
Viniferol D is a novel stilbenetrimer, a type of polyphenol isolated from the stems of Vitis vinifera[][2]. As a potent antioxidant, it is a compound of interest for its potential therapeutic properties, including possible inhibitory activity against hepatitis C[][3]. Like many natural polyphenols, this compound is a hydrophobic molecule with low solubility in aqueous solutions, which presents a challenge for its application in biological assays.
These application notes provide a detailed protocol for the proper dissolution and handling of this compound to ensure consistent and reliable results in cell-based and in vitro experiments. The following sections outline the material properties, recommended solvents, and step-by-step procedures for preparing both stock and working solutions.
Properties and Solubility of this compound
This compound is typically supplied as a solid powder[4]. Due to its chemical structure, it is poorly soluble in water. Successful preparation for biological assays requires the use of an organic solvent to create a concentrated stock solution, which can then be diluted to the final working concentration in an aqueous medium.
| Property | Data | Source |
| Molecular Formula | C₄₂H₃₂O₉ | |
| Molecular Weight | 680.7 g/mol | |
| Appearance | Powder | |
| Aqueous Solubility | <1 mg/mL (Slightly soluble to insoluble) | |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), Ethanol (EtOH) |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound. It is recommended to protect the compound from light, as similar compounds can be light-sensitive.
| Format | Storage Temperature | Shelf Life | Source |
| Solid Powder | -20°C | 3 years | |
| In Solvent | -80°C | 2 years |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use a high-purity, anhydrous grade solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.81 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 680.7 g/mol = 0.00681 g = 6.81 mg
-
-
-
Dissolve: Add the calculated amount of DMSO to the vial containing the this compound powder.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to ~40°C) can aid dissolution if necessary.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes (e.g., amber tubes). Store the aliquots at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of the concentrated stock solution into a cell culture medium for the final application.
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM:
-
Calculation (V₁C₁ = V₂C₂):
-
(Volume of Stock) x (10,000 µM) = (10 mL) x (10 µM)
-
Volume of Stock = (10 mL x 10 µM) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
Dilute: Add 10 µL of the 10 mM stock solution to 10 mL of the pre-warmed cell culture medium.
-
Mix: Immediately vortex or invert the tube gently but thoroughly to ensure homogeneous distribution and prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (in this case, 10 µL of DMSO) to an identical volume of cell culture medium. This is essential to distinguish the effects of this compound from the effects of the solvent itself. The final DMSO concentration in both the treatment and control groups should be low (typically ≤0.1%) to avoid cellular toxicity.
-
Apply to Cells: Add the prepared working solution (and vehicle control) to the cells in your assay plates.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram outlines the complete workflow from receiving the powdered compound to its application in a biological assay.
Caption: Workflow for preparing this compound solutions.
Potential Signaling Pathway: Antioxidant Activity
This compound is a potent antioxidant. It likely exerts its biological effects by neutralizing reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Caption: this compound's role in mitigating oxidative stress.
References
Application Notes and Protocols for the Preclinical Formulation of Viniferol D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viniferol D, a stilbenoid found in Vitis vinifera, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] Like many natural polyphenolic compounds, this compound exhibits poor aqueous solubility, posing a significant challenge for its development as a therapeutic agent.[2] Effective preclinical evaluation, including in vitro and in vivo studies, necessitates the development of appropriate formulations to ensure adequate solubility, stability, and bioavailability.
These application notes provide a comprehensive guide to formulating this compound for preclinical research. The protocols outlined below are designed to be adaptable and serve as a starting point for developing tailored formulations based on specific experimental needs.
Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value (Hypothetical) | Method |
| Molecular Formula | C₄₂H₃₂O₉ | Mass Spectrometry |
| Molecular Weight | 680.70 g/mol | Mass Spectrometry |
| Appearance | Off-white to pale yellow powder | Visual Inspection |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-flask method |
| Solubility in Ethanol | 15 mg/mL | Shake-flask method |
| Solubility in Propylene (B89431) Glycol | 25 mg/mL | Shake-flask method |
| Solubility in PEG 400 | 50 mg/mL | Shake-flask method |
| Solubility in Corn Oil | 5 mg/mL | Shake-flask method |
| LogP | 4.8 | HPLC with UV detection |
| pKa | 8.5 (phenolic hydroxyl groups) | Potentiometric titration |
Formulation Strategies for Preclinical Studies
Given its low aqueous solubility, several formulation strategies can be employed for the preclinical evaluation of this compound. The choice of formulation will depend on the route of administration, the required dose, and the specific study being conducted.
Solution Formulations
For in vitro studies and low-dose in vivo studies, a solution formulation is often preferred as it presents the compound in a fully solubilized state.
-
Co-solvent Systems: A mixture of a primary solvent (e.g., water or buffer) and a water-miscible organic solvent can be used to increase solubility. Common co-solvents for preclinical formulations include polyethylene (B3416737) glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[3]
-
Lipid-Based Formulations: For oral administration, lipid-based formulations can enhance solubility and potentially improve bioavailability. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
Suspension Formulations
For high-dose oral toxicity studies, a suspension may be necessary if the required dose cannot be achieved in a solution of acceptable volume for animal dosing.
-
Aqueous Suspensions: Micronized this compound can be suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) to ensure dose uniformity.
Experimental Protocols
Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, propylene glycol, PEG 400, corn oil)
-
Vials with screw caps
-
Shaking incubator or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of this compound powder to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method.
Protocol for a Co-solvent Formulation for Oral Administration
Objective: To prepare a solution of this compound in a co-solvent system suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile water for injection
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required amounts of this compound, PEG 400, PG, and water based on the desired final concentration and vehicle composition (e.g., 10% this compound in 40% PEG 400, 10% PG, 50% water).
-
In a glass beaker, add the PEG 400 and PG.
-
Slowly add the this compound powder while stirring continuously with a magnetic stirrer.
-
Continue stirring until the this compound is completely dissolved. Gentle warming (e.g., to 40°C) may be used to aid dissolution, but the thermal stability of this compound should be considered.
-
Slowly add the sterile water to the organic solution while stirring.
-
Once a clear solution is obtained, sterile-filter the formulation through a 0.22 µm filter.
-
Store the formulation in a sealed, light-protected container at the appropriate temperature.
Protocol for a Suspension Formulation for Oral Administration
Objective: To prepare a uniform suspension of this compound for high-dose oral administration.
Materials:
-
Micronized this compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in purified water
-
0.1% (v/v) Tween 80
-
Mortar and pestle or homogenizer
-
Graduated cylinder
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the 0.5% CMC-Na vehicle by slowly adding CMC-Na to purified water while stirring until a clear solution is formed.
-
Add Tween 80 to the CMC-Na solution and mix thoroughly.
-
Weigh the required amount of micronized this compound.
-
In a mortar, add a small amount of the vehicle to the this compound powder to form a paste.
-
Gradually add the remaining vehicle to the paste while triturating to form a uniform suspension. Alternatively, a homogenizer can be used.
-
Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle.
-
Continuously stir the suspension before and during dose administration to ensure uniformity.
Protocol for Stability-Indicating HPLC Method Development
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products. This protocol is based on methods for similar stilbene (B7821643) compounds.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 320 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed. Expose this compound solutions to the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80°C for 48 hours (solid and solution)
-
Photodegradation: Expose to UV light (254 nm) and fluorescent light for 7 days
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak.
Protocol for In Vitro Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12-well)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Control compounds (e.g., propranolol (B1214883) - high permeability, atenolol (B1665814) - low permeability)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Assess monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow permeability assay.
-
Prepare dosing solutions of this compound and control compounds in HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
Quantify the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Protocol for In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in mice or rats after oral administration.
Animals:
-
Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the this compound formulation (solution or suspension) via oral gavage at the desired dose.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t₁/₂) using appropriate software.
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
Caption: Workflow for this compound formulation development.
Postulated Anti-inflammatory Signaling Pathway of this compound
Based on studies of the similar stilbenoid α-viniferin, this compound may exert its anti-inflammatory effects through the modulation of the NF-κB and Nrf2 signaling pathways. This proposed pathway requires experimental validation for this compound.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Data Presentation
Table of Excipients for Preclinical Formulations
| Excipient | Class | Function | Recommended Concentration (Oral) |
| PEG 400 | Co-solvent | Solubilizer | 10-60% |
| Propylene Glycol | Co-solvent | Solubilizer | 10-40% |
| Ethanol | Co-solvent | Solubilizer | 5-20% |
| Tween 80 | Surfactant | Wetting agent, emulsifier | 0.1-5% |
| Carboxymethylcellulose Na | Polymer | Suspending agent | 0.5-2% |
| Corn Oil | Lipid | Vehicle for lipid-based formulations | Up to 100% |
| Hydroxypropyl-β-cyclodextrin | Cyclodextrin | Solubilizer, complexing agent | 20-40% |
Hypothetical Pharmacokinetic Parameters of this compound in Rats
The following table presents hypothetical pharmacokinetic data for this compound in rats following oral administration of two different formulations. This data is for illustrative purposes only and must be determined experimentally.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) |
| Aqueous Suspension | 50 | 150 | 2.0 | 980 |
| Co-solvent Solution | 50 | 450 | 1.0 | 2100 |
Conclusion
The successful preclinical development of this compound is critically dependent on surmounting its poor aqueous solubility. The application notes and protocols provided herein offer a systematic approach to formulating this promising natural compound. By carefully characterizing its physicochemical properties and employing appropriate formulation strategies, researchers can achieve the necessary exposure for robust in vitro and in vivo evaluation, ultimately paving the way for further development. It is crucial to reiterate that the hypothetical data presented must be replaced with empirical data to ensure the development of a safe and effective formulation.
References
Troubleshooting & Optimization
Technical Support Center: Improving Viniferol D Solubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Viniferol D. The following information is designed to address common challenges related to its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is a lipophilic polyphenol and is classified as slightly soluble to insoluble in water.[1] Its aqueous solubility is reported to be less than 1 mg/mL.[1] This low solubility can present significant challenges for in vitro and in vivo studies.
Q2: Why is this compound poorly soluble in water?
A2: this compound is a resveratrol (B1683913) trimer, a relatively large molecule rich in carbon and hydrogen.[2] Its chemical structure leads to low polarity, making it difficult to dissolve in polar solvents like water.
Q3: What are the common signs of solubility issues in my experiments?
A3: You may be encountering solubility problems if you observe any of the following:
-
Precipitation: The compound falls out of solution, appearing as a solid or cloudiness.
-
Inconsistent results: Variability in experimental outcomes due to inconsistent concentrations of the dissolved compound.
-
Low bioavailability: In in vivo studies, poor absorption after oral administration is often linked to low solubility.[2][3]
Q4: Can adjusting the pH of my aqueous solution improve this compound solubility?
A4: Adjusting the pH can influence the solubility of phenolic compounds. However, the effectiveness of this method for this compound is not well-documented with specific quantitative data. For some phenolic compounds, solubility can be affected by the pH of the medium. It is recommended to perform preliminary pH-solubility profiles for your specific experimental conditions.
Q5: Are there any readily available solvents to dissolve this compound for stock solutions?
A5: For creating concentrated stock solutions, organic solvents are typically used. While specific data for this compound is limited, related polyphenols are often dissolved in solvents like ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO). It is crucial to consider the tolerance of your experimental system to these organic solvents, as they can be toxic to cells.
Troubleshooting Guide
Issue 1: this compound precipitates when added to my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Low Intrinsic Solubility | The inherent chemical nature of this compound limits its solubility in water. |
| Solution | Consider using a solubility-enhancing formulation strategy. See the detailed protocols below for preparing liposomal or nanoparticle formulations. |
| Incorrect Solvent for Stock Solution | The organic solvent used for the stock solution may not be miscible with your aqueous buffer at the final concentration. |
| Solution | Ensure the final concentration of the organic solvent in your working solution is low (typically <1%) to avoid precipitation. Perform a solvent tolerance test with your experimental system. |
| pH of the Buffer | The pH of your aqueous solution may not be optimal for this compound solubility. |
| Solution | Empirically test a range of pH values for your buffer to see if it improves solubility. Be mindful of the pH stability of this compound. |
Issue 2: I am observing inconsistent results in my cell-based assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent Solubilization | This compound may not be fully and consistently dissolved in your culture medium. |
| Solution | Prepare a fresh stock solution and ensure it is fully dissolved before diluting it into the medium. Use a vortex or sonication to aid dissolution. A formulation approach like liposomes can provide a more stable and consistent dispersion. |
| Compound Degradation | Polyphenols can be sensitive to light and temperature, leading to degradation and loss of activity. |
| Solution | Protect your this compound solutions from light and store them at the recommended temperature (e.g., -20°C for stock solutions). Prepare fresh working solutions for each experiment. |
Quantitative Data on Solubility Enhancement
While specific quantitative data for this compound is limited, studies on the closely related resveratrol dimer, ε-viniferin, demonstrate the potential for significant solubility improvement through formulation.
| Compound | Formulation | Solvent | Solubility | Fold Increase | Reference |
| ε-viniferin | Unformulated | Water | Extremely Poorly Soluble | - | |
| ε-viniferin | Multi-Lamellar Liposomes | Water | 17.4 g/L | > 5 orders of magnitude |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is adapted from methods used for encapsulating lipophilic polyphenols like ε-viniferin.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean)
-
Tween® 80
-
Deionized water
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Rotary evaporator
-
Vortex mixer
-
Extruder (optional, for unilamellar vesicles)
Procedure:
-
Lipid Film Hydration:
-
Dissolve this compound and phosphatidylcholine in an organic solvent mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a high vacuum for at least 4 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution (e.g., phosphate-buffered saline) containing Tween® 80 by vortexing. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional):
-
For a more uniform size distribution and to form small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Characterization:
-
Encapsulation Efficiency: Determine the amount of this compound encapsulated within the liposomes compared to the total amount used. This can be done by separating the liposomes from the unencapsulated compound (e.g., by centrifugation or dialysis) and quantifying the compound in each fraction using HPLC.
-
Particle Size and Zeta Potential: Analyze the size distribution and surface charge of the liposomes using dynamic light scattering (DLS).
Protocol 2: Determination of Aqueous Solubility of this compound
This protocol outlines the shake-flask method, a common technique for determining equilibrium solubility.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial. The excess solid should be visible.
-
-
Equilibration:
-
Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (e.g., 24-72 hours) to reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
-
Calculation:
-
Calculate the solubility of this compound in the aqueous buffer by accounting for the dilution factor.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-loaded liposomes.
Caption: Simplified signaling pathway of SIRT1 activation by this compound and its downstream effects.
References
Stability of Viniferol D under physiological conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Viniferol D. The information herein is compiled from available scientific literature on this compound and related stilbenoid compounds. Due to limited specific data on this compound, some information is extrapolated from studies on similar molecules like resveratrol (B1683913) and ε-viniferin and should be considered as general guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a stilbenetrimer, a type of polyphenolic compound, isolated from the stems of Vitis vinifera (grapevine)[]. It is recognized for its potent antioxidant properties[2]. Its molecular formula is C₄₂H₃₂O₉ and it has a molecular weight of 680.7 g/mol [][2].
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years). If dissolved in a solvent, it should be stored at -80°C for up to 2 years.
Q3: What is the solubility of this compound?
This compound is sparingly soluble in aqueous solutions. For experimental use, it is typically dissolved in organic solvents such as DMSO, ethanol, or methanol (B129727) before being diluted in aqueous physiological buffers. The final concentration of the organic solvent in the experimental medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: How stable is this compound in aqueous solutions under physiological conditions?
While specific data for this compound is limited, stilbenoids, in general, are susceptible to degradation in aqueous solutions, particularly when exposed to light, high temperatures, and oxidative conditions. The stability is also pH-dependent. It is recommended to prepare fresh solutions for each experiment and protect them from light.
Q5: Does this compound bind to plasma proteins?
Polyphenols, the class of compounds this compound belongs to, are known to have a significant binding affinity for plasma proteins, especially serum albumin[2]. This interaction can affect the bioavailability, distribution, and pharmacokinetic profile of the compound in vivo.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | Low solubility in aqueous solutions. | - Increase the initial concentration of the stock solution in an organic solvent (e.g., DMSO) and use a smaller volume for dilution.- Ensure the final concentration of the organic solvent is compatible with your cell line.- Consider using a solubilizing agent, such as cyclodextrins, if compatible with the experimental design. |
| Loss of biological activity over time in prepared solutions. | Degradation of the compound. | - Prepare fresh solutions for each experiment.- Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Inconsistent experimental results. | - Instability of the compound.- Variability in compound concentration. | - Follow strict protocols for solution preparation and storage.- Quantify the concentration of this compound in your stock solution spectrophotometrically or by HPLC before each experiment.- Include positive and negative controls in all assays. |
| Low bioavailability in in vivo studies. | - Poor solubility.- High plasma protein binding.- Rapid metabolism. | - Consider formulation strategies to enhance solubility and absorption.- Co-administration with inhibitors of metabolic enzymes (if known and ethically permissible) could be explored in preclinical models.- Characterize the pharmacokinetic profile to understand absorption, distribution, metabolism, and excretion (ADME) properties. |
Experimental Protocols
In Vitro Stability Assay in Physiological Buffer
This protocol provides a general method to assess the stability of this compound in a physiological buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (or other suitable organic solvent)
-
HPLC system with a suitable C18 column
-
UV detector
-
Incubator at 37°C
-
Amber vials
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Dilute the stock solution with PBS (pH 7.4) to the final desired concentration (e.g., 10 µM) in amber vials. The final DMSO concentration should be kept below 0.1%.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Immediately analyze the aliquots by HPLC to determine the remaining concentration of this compound.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and half-life.
In Vitro Plasma Stability Assay
This protocol assesses the stability of this compound in the presence of plasma enzymes.
Materials:
-
This compound
-
Freshly collected plasma (e.g., human, mouse, rat)
-
Acetonitrile (ACN) with an internal standard
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-warm the plasma to 37°C.
-
Spike this compound into the plasma to the desired final concentration.
-
Incubate the mixture at 37°C.
-
At various time points, withdraw an aliquot and quench the enzymatic reaction by adding 3 volumes of ice-cold ACN containing an internal standard.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by Stilbenoids
Stilbenoids like resveratrol are known to modulate various signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell proliferation. While the specific targets of this compound are not well-elucidated, it may act on similar pathways.
Caption: Potential signaling pathways modulated by stilbenoids like this compound.
Experimental Workflow for In Vitro Stability Assessment
The following diagram illustrates a typical workflow for assessing the in vitro stability of this compound.
Caption: General experimental workflow for in vitro stability testing of this compound.
References
Preventing degradation of Viniferol D during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Viniferol D during extraction processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a stilbenoid, a type of natural phenol, and a resveratrol (B1683913) dimer. Like other stilbenoids, it is susceptible to degradation under certain environmental conditions. This instability can lead to reduced yields and inaccurate quantification during experimental procedures. Key factors that can cause degradation include exposure to light, elevated temperatures, and prolonged extraction times.
Q2: What are the primary factors that lead to the degradation of this compound during extraction?
The primary factors contributing to the degradation of this compound are:
-
Light Exposure: UV and even ambient light can cause photoisomerization and dimerization of stilbenes.[1][2]
-
Elevated Temperatures: High temperatures can accelerate degradation, although they can also increase extraction efficiency up to a certain point.[1][3][4] Prolonged exposure to high temperatures is destructive.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of phenolic compounds.
-
pH: Acidic conditions can sometimes improve the extraction of phenolic compounds but may also affect the stability of certain stilbenoids.
-
Solvent Choice: The type of solvent and its concentration can significantly impact both the extraction efficiency and the stability of this compound.
-
Prolonged Extraction Time: Longer extraction periods can increase the exposure of this compound to degradative factors.
Q3: What are the visible signs of this compound degradation in an extract?
While this compound itself doesn't have a distinct color change associated with its degradation that is easily visible to the naked eye, degradation is typically identified through analytical methods such as HPLC. A decrease in the peak corresponding to this compound and the appearance of new, unidentified peaks can indicate degradation. A general change in the color of the extract (e.g., darkening) could suggest oxidative degradation of various phenolic compounds, including this compound.
Q4: Which extraction methods are recommended for minimizing this compound degradation?
Modern, non-conventional extraction techniques are often preferred as they can reduce extraction times and temperatures, thus preserving thermosensitive compounds. Methods to consider include:
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often at lower temperatures and for shorter durations than conventional methods. Pulsed UAE can be particularly useful for preventing the degradation of thermolabile substances.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, which can significantly shorten the extraction time. However, careful control of temperature is crucial to prevent degradation.
-
Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures, which can improve extraction efficiency while maintaining the solvent in a liquid state, allowing for faster extractions.
Conventional methods like maceration can also be optimized for this compound extraction by controlling temperature, light exposure, and extraction time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound. | An ethanol (B145695)/water mixture, typically between 50-70%, is often effective for extracting stilbenoids. Experiment with different ratios to find the optimal concentration for your specific plant material. |
| Incomplete Extraction: The extraction time may be too short, or the temperature too low. | While prolonged time and high temperatures can cause degradation, a certain threshold is needed for efficient extraction. An optimal condition for a similar compound was found to be 80°C for 2 hours and 53 minutes. Start with a shorter duration and moderate temperature and gradually increase while monitoring for degradation. | |
| Degradation during Extraction: Exposure to light, high temperatures, or oxygen. | - Protect the extraction vessel from light by wrapping it in aluminum foil. - Use a temperature-controlled water bath or shaker to maintain a consistent, moderate temperature. - Consider purging the extraction vessel with an inert gas like nitrogen or argon to minimize oxygen exposure. | |
| Presence of Unexpected Peaks in HPLC Analysis | Isomerization or Degradation Products: Exposure to light or heat can lead to the formation of isomers (e.g., cis-isomers from trans-isomers) or other degradation products. | - Minimize light exposure throughout the extraction and analysis process. - Analyze the sample immediately after extraction or store it at low temperatures (e.g., -20°C) in the dark. |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the plant's growing conditions, harvest time, and storage. | - Use plant material from the same batch for comparative experiments. - Thoroughly homogenize the plant material before extraction to ensure uniformity. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration can lead to different results. | - Carefully document and control all extraction parameters. - Use calibrated equipment to ensure accuracy. |
Data Presentation
Table 1: Influence of Temperature and Ethanol Concentration on the Yield of Structurally Similar Stilbenoids (trans-resveratrol and trans-ε-viniferin)
| Temperature (°C) | Ethanol Concentration (%) | Predicted Yield of trans-resveratrol (mg/g dw) | Predicted Yield of trans-ε-viniferin (mg/g dw) |
| 16.4 | 35 | - | - |
| 50 | 50-70 | - | - |
| 83.6 | 50-70 | 4.25 | 2.03 |
Source: Adapted from experimental data on grape canes, which suggests that higher temperatures and moderate ethanol concentrations maximize the yield of these stilbenoids.
Experimental Protocols
Optimized Solid-Liquid Extraction Protocol for Stilbenoids (Adaptable for this compound)
This protocol is based on methodologies optimized for the extraction of resveratrol and ε-viniferin from grape canes and can be adapted for other plant materials containing this compound.
Materials and Equipment:
-
Dried and milled plant material
-
Ethanol (reagent grade)
-
Deionized water
-
Temperature-controlled water bath shaker
-
Centrifuge
-
Rotary evaporator
-
HPLC system for analysis
-
Aluminum foil
Procedure:
-
Sample Preparation: Weigh a precise amount of the dried, milled plant material (e.g., 1 gram).
-
Solvent Preparation: Prepare the extraction solvent, an ethanol/water mixture (v/v). A concentration between 50% and 70% ethanol is a good starting point.
-
Extraction:
-
Place the plant material in an Erlenmeyer flask.
-
Add the extraction solvent at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Wrap the flask completely in aluminum foil to protect it from light.
-
Place the flask in a temperature-controlled water bath shaker set to a moderate temperature (e.g., 50-60°C). Higher temperatures up to 83.6°C have been shown to increase yields for similar compounds but may increase the risk of degradation.
-
Agitate the mixture for a defined period (e.g., 2-3 hours).
-
-
Separation:
-
After extraction, centrifuge the mixture to separate the solid material from the supernatant.
-
Carefully decant the supernatant.
-
-
Solvent Evaporation:
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C to minimize thermal degradation.
-
-
Analysis:
-
Redissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.
-
Analyze the sample immediately or store it at -20°C in the dark until analysis.
-
Visualizations
Caption: Recommended experimental workflow for the extraction of this compound.
Caption: Probable degradation pathways for this compound during extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability testing of resveratrol and viniferin obtained from Vitis vinifera L. by various extraction methods considering the industrial viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of solid-liquid extraction of resveratrol and other phenolic compounds from milled grape canes (Vitis vinifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of extraction and microencapsulation of bioactive compounds from red grape (Vitis vinifera L.) pomace - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Viniferin Isomers
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of viniferin (B1239022) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the separation and quantification of these complex stilbenoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC separation of viniferin isomers.
Q1: I am observing poor resolution between ε-viniferin and δ-viniferin. What are the initial steps to improve their separation?
A1: Poor resolution between closely eluting isomers like ε-viniferin and δ-viniferin is a common challenge. Here’s a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase Gradient: A shallow gradient is often crucial for separating structurally similar isomers. If you are using a steep gradient, the isomers may elute too quickly and without adequate separation.
-
Recommendation: Decrease the rate of change of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient program, especially around the elution time of the viniferin isomers. This increased run time in the critical separation window can significantly enhance resolution.
-
-
Adjust the Mobile Phase Composition: The choice of organic modifier can impact selectivity.
-
Recommendation: If you are using methanol, consider switching to acetonitrile, or vice-versa. Acetonitrile often provides higher efficiency and different selectivity for phenolic compounds.
-
-
Modify the Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the phenolic hydroxyl groups on the viniferin isomers, affecting their interaction with the stationary phase.
-
Recommendation: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of your mobile phase to suppress the ionization of residual silanol (B1196071) groups on the column and the analytes, which can lead to sharper peaks and improved resolution.
-
Q2: My viniferin isomer peaks are showing significant tailing. What are the primary causes and how can I resolve this?
A2: Peak tailing is a common problem when analyzing phenolic compounds like viniferins and is often caused by secondary interactions with the stationary phase.
-
Secondary Interactions with Residual Silanols: The primary cause of tailing for polar and acidic compounds on reversed-phase columns is the interaction with active, unreacted silanol groups on the silica (B1680970) backbone.
-
Solution 1: Lower Mobile Phase pH: Acidifying the mobile phase (pH 2.5-3.5) with formic acid or acetic acid will protonate the silanol groups, minimizing these unwanted secondary interactions.
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have a significantly lower number of free silanol groups, which drastically reduces peak tailing for polar compounds.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Try reducing the injection volume or diluting your sample.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q3: My retention times for viniferin isomers are inconsistent between runs. What could be causing this variability?
A3: Inconsistent retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase preparation and column equilibration.
-
Mobile Phase Preparation: Even minor variations in the mobile phase composition can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase for each run and ensure accurate measurements of all components. If using an online mixing system, ensure the pumps are working correctly and the solvent lines are properly primed.
-
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before injection can lead to drifting retention times, especially at the beginning of a sequence.
-
Solution: Ensure the column is thoroughly equilibrated before starting your analytical run. A stable baseline is a good indicator of a well-equilibrated column.
-
-
Column Temperature: Fluctuations in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
Data Presentation: HPLC Separation of Viniferin Isomers
The following table summarizes typical retention times for trans-resveratrol and its key viniferin isomers under different reversed-phase HPLC conditions. This data is compiled from various studies to illustrate the impact of methodological changes on separation.
| Compound | Method A: C18 Column, Water/Methanol Gradient[1] | Method B: C18 Column, Water/Acetonitrile Gradient |
| Column | Synergi Polar-RP 80 Å (150 mm × 4.6 mm, 4 µm) | C18 Column (Dimensions and particle size may vary) |
| Mobile Phase A | Water/Methanol/Acetic Acid (80:20:1, v/v/v) | Water with 0.1% Formic Acid |
| Mobile Phase B | Water/Methanol/Acetic Acid (10:90:1, v/v/v) | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min | ~1.0 mL/min |
| Detection | UV at 306 nm | UV at 306 nm or 320 nm |
| trans-Resveratrol | 12.5 min | Shorter retention time than viniferins |
| cis-ε-Viniferin | 13.7 min | Elutes before trans-ε-viniferin |
| trans-ε-Viniferin | 14.3 min | Elutes after cis-ε-viniferin |
| δ-Viniferin | Not reported in this specific study | Typically elutes in close proximity to ε-viniferin isomers |
Note: Retention times are highly dependent on the specific HPLC system, column batch, and exact gradient profile. This table should be used as a comparative guide.
Experimental Protocols
Protocol 1: Analysis of Viniferin Isomers in Grape Cane Extract
This protocol provides a detailed methodology for the extraction and HPLC analysis of viniferin isomers from grape cane, a rich source of these compounds.
1. Sample Preparation (Extraction from Grape Canes)
-
Grinding: Mill dried grape canes to a fine powder (e.g., < 0.5 mm particle size).
-
Extraction Solvent: Prepare an 80% ethanol (B145695) in water solution.
-
Extraction:
-
Weigh approximately 1 gram of the powdered grape cane into a conical flask.
-
Add 20 mL of the 80% ethanol solution.
-
Extract using an ultrasonic bath for 60 minutes at room temperature.
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-DAD Analysis
-
HPLC System: A standard HPLC system equipped with a diode array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-40 min: Linear gradient from 10% to 60% B
-
40-45 min: Hold at 60% B
-
45-50 min: Linear gradient back to 10% B
-
50-60 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection:
-
Monitor at 320 nm for quantification of viniferin isomers.
-
Acquire spectra from 200-400 nm for peak identification and purity analysis.
-
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in HPLC separation of viniferin isomers.
VEGFR-2 Signaling Pathway and ε-Viniferin
ε-Viniferin has been shown to interact with various signaling pathways, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial in angiogenesis (the formation of new blood vessels).
Caption: Simplified diagram of the VEGFR-2 signaling pathway and the inhibitory action of ε-viniferin.
References
Technical Support Center: Stilbenoid Analysis by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of stilbenoids by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in stilbenoid analysis by HPLC?
A1: The most frequent challenges include co-elution of structurally similar stilbenoids, peak tailing, managing matrix effects from complex samples, ensuring the stability of light- and temperature-sensitive stilbenoids, and achieving adequate sensitivity for low-concentration analytes.[1][2][3][4][5]
Q2: How can I improve the resolution of co-eluting stilbenoid isomers or oligomers?
A2: To resolve co-eluting peaks, consider optimizing the mobile phase composition, adjusting the gradient slope for a shallower gradient, or changing the stationary phase to one with a different selectivity. Employing techniques like recycling HPLC can also enhance separation by increasing the effective column length.
Q3: What causes peak tailing for my stilbenoid compounds and how can I fix it?
A3: Peak tailing for stilbenoids, which are often phenolic compounds, can be caused by secondary interactions between the analytes and active silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, you can:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2-3) can suppress the ionization of silanol groups.
-
Use a Modern, End-capped Column: Columns with high-density bonding and end-capping minimize the number of accessible silanol groups.
-
Add a Mobile Phase Modifier: Incorporating a competing base, like triethylamine (B128534) (TEA), can mask the silanol groups, though this is less common with modern columns.
Q4: My stilbenoid standards are degrading during analysis. What precautions should I take?
A4: Stilbenoids, particularly trans-isomers, are susceptible to photoisomerization to their cis-isomers upon exposure to UV light. They can also be sensitive to temperature and oxidation. To ensure stability:
-
Work under amber or low-light conditions.
-
Store standard solutions and samples at low temperatures (e.g., -20°C) and in the dark.
-
Prepare fresh standards regularly and check for the appearance of unexpected peaks that could indicate degradation or isomerization.
Q5: How do I minimize matrix effects when analyzing stilbenoids in complex samples like plant extracts or biological fluids?
A5: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry detection, are a significant challenge. To reduce their impact:
-
Effective Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering compounds.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
-
Use of Internal Standards: Employing a structural analog of the analyte as an internal standard can help to correct for variations in sample preparation and matrix effects.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups on the column. | Lower the mobile phase pH to suppress silanol ionization or use a highly end-capped column. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column saturation/overload. | Decrease the amount of sample loaded onto the column. |
Guide 2: Retention Time Variability
| Symptom | Possible Cause | Suggested Solution |
| Drifting Retention Times | Inadequate column equilibration between runs. | Increase the column equilibration time, especially for gradient methods. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing if using an online mixer. | |
| Temperature fluctuations. | Use a column oven to maintain a consistent temperature. | |
| Sudden Shifts in Retention Time | Air trapped in the pump. | Degas the mobile phase and purge the pump. |
| Leak in the system. | Check for loose fittings and leaks throughout the system. |
Guide 3: Co-elution of Stilbenoids
| Symptom | Possible Cause | Suggested Solution |
| Overlapping Peaks | Insufficient column efficiency or selectivity. | Optimize the mobile phase composition (e.g., change the organic modifier or pH). |
| Gradient is too steep. | Employ a shallower gradient to increase the separation window. | |
| Inappropriate column chemistry. | Switch to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity. |
Experimental Protocols
Protocol 1: General Stilbenoid Extraction from Grape Canes
This protocol is a general guideline for the extraction of stilbenoids from grape canes, a common source material.
-
Sample Preparation: Dry the grape canes and mill them into a fine powder.
-
Extraction:
-
Weigh approximately 0.8 g of the dried powder into a flask.
-
Add 25 mL of 80% ethanol (B145695) in water as the extraction solvent.
-
Employ ultrasound-assisted extraction (UAE) for 15 minutes at 70% amplitude and 75°C for efficient extraction.
-
-
Filtration: After extraction, filter the mixture through a 0.45 µm filter to remove particulate matter before HPLC injection.
Protocol 2: HPLC Method for Stilbenoid Separation
This is an example of a reversed-phase HPLC method suitable for the separation of common stilbenoids.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A typical gradient might be: 10-90% B over 60 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detector at 306-320 nm for trans-stilbenoids. A fluorescence detector can offer higher sensitivity for resveratrol. |
| Injection Volume | 20 µL |
Visualizations
Caption: General workflow for stilbenoid analysis by HPLC.
Caption: Decision tree for troubleshooting peak tailing issues.
References
Troubleshooting low yield in Viniferol D synthesis
Welcome to the technical support center for the synthesis of Viniferol D. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this complex stilbenoid trimer. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of stilbenoid chemistry and biomimetic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
Low yields in this compound synthesis are common and typically stem from a lack of control over the reaction's selectivity. The primary contributing factors include:
-
Lack of Regio- and Stereoselectivity: The oxidative coupling of resveratrol (B1683913) or its precursors can occur at multiple positions, leading to a complex mixture of isomeric trimers and other oligomers. This compound is just one of many potential products.
-
Formation of Byproducts: Besides isomeric trimers, the reaction can produce dimers, tetramers, and other oxidation products, which consumes the starting material and complicates purification.[1]
-
Starting Material Purity: The purity of resveratrol and any intermediate compounds is crucial. Impurities can interfere with the desired reaction pathway.
-
Reaction Conditions: Factors such as the choice of oxidant, catalyst, solvent, temperature, and reaction time can significantly influence the product distribution and yield.
Q2: I am observing a complex mixture of products in my reaction crude. How can I improve the selectivity towards this compound?
Improving selectivity is the key to increasing the yield of this compound. Consider the following strategies:
-
Enzyme-Catalyzed Synthesis: Biomimetic approaches using enzymes like horseradish peroxidase (HRP) can offer higher selectivity compared to purely chemical oxidation.[1] The enzyme's active site can direct the coupling of resveratrol units in a more controlled manner.
-
Protecting Group Strategy: The strategic use of protecting groups on the hydroxyl moieties of resveratrol can block unwanted reaction sites and direct the coupling to the desired positions. This programmable approach, while adding steps to the synthesis, can significantly enhance selectivity.
-
Choice of Oxidant and Catalyst: The type of oxidant used is critical. For instance, enzymatic systems like HRP with hydrogen peroxide can provide different selectivity compared to inorganic oxidants. The catalyst loading should also be optimized.
-
Solvent Effects: The polarity and nature of the solvent can influence the reaction pathway. Experiment with a range of solvents to find the optimal conditions for the formation of this compound.
-
Controlled Addition of Reagents: A slow and controlled addition of the oxidant or one of the coupling partners can sometimes favor the formation of the desired trimer over higher oligomers.
Q3: What are some common side reactions to be aware of during this compound synthesis?
The primary side reactions involve the formation of other resveratrol oligomers. Based on studies of resveratrol oligomerization, you can expect to see the formation of:
-
Resveratrol Dimers: Various dimeric structures can be formed through different coupling modes.
-
Other Resveratrol Trimers: A number of structural isomers of this compound can be generated.[1]
-
Resveratrol Tetramers and Higher Oligomers: Over-reaction can lead to the formation of larger oligomers, especially at high concentrations of starting materials or with prolonged reaction times.[2]
-
Oxidation and Degradation Products: The phenolic nature of resveratrol and its oligomers makes them susceptible to oxidation and degradation under harsh reaction conditions.
The diagram below illustrates the potential for multiple products from the oxidative coupling of resveratrol.
Caption: Potential reaction pathways in resveratrol oligomerization.
Data on Stilbenoid Synthesis Yields
The following table summarizes yields for various resveratrol oligomers synthesized under different conditions, illustrating the typical range of yields that can be expected.
| Product | Starting Material(s) | Key Reagents/Catalyst | Yield (%) | Reference |
| Gnetin H (Trimer) | ε-viniferin and resveratrol | HRP-mediated cross trimerization | 3.3 | [3] |
| Miyabenol C (Trimer) | ε-viniferin and resveratrol | HRP-mediated cross trimerization | 3.4 | |
| Ampelopsin A | Peracetyl ε-viniferin | Epoxidation/fragmentation/cyclization | 55 (overall) | |
| Nepalenisinol B (Tetramer) | Protected ε-viniferin derivative | Oxidative coupling | 75 (2 steps) | |
| Vateriaphenol C (Tetramer) | Protected ε-viniferin derivative | Oxidative coupling | 60 (2 steps) |
Experimental Protocols
General Biomimetic Protocol for Resveratrol Trimer Synthesis
This protocol is adapted from the HRP-catalyzed synthesis of resveratrol oligomers.
Materials:
-
trans-Resveratrol
-
(±)-ε-viniferin (if used as a starting material for cross-coupling)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Phosphate (B84403) Buffer (pH 7.0)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
HPLC system for purification
Procedure:
-
Reaction Setup: Dissolve trans-resveratrol (and ε-viniferin if applicable) in a mixture of acetone and phosphate buffer. The optimal ratio of organic solvent to buffer should be determined experimentally to ensure solubility of the starting materials while maintaining enzyme activity.
-
Enzyme Addition: Add HRP to the solution and stir gently.
-
Initiation of Reaction: Slowly add a dilute solution of hydrogen peroxide to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to avoid enzyme deactivation and to control the rate of radical formation.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the starting material is consumed or the desired product concentration is maximized, quench the reaction by adding a reducing agent like sodium sulfite (B76179) or by extracting the mixture.
-
Extraction: Extract the reaction mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product will be a complex mixture. Isolate this compound using a combination of column chromatography on silica gel and preparative HPLC.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in this compound synthesis.
Caption: A step-by-step guide to troubleshooting low yields.
References
Technical Support Center: LC-MS Quantification of Viniferol D
Welcome to the technical support center for the LC-MS quantification of Viniferol D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[2] Given this compound's complex polyphenolic structure (Molecular Formula: C42H32O9), it is likely to be analyzed in complex biological matrices like plasma, serum, or tissue extracts, which are rich in endogenous substances like phospholipids, salts, and proteins that are known to cause matrix effects.[3][4]
Q2: I am observing significant ion suppression for this compound. What is the first troubleshooting step?
A: The initial and often simplest step is to dilute your sample extract.[5] Dilution reduces the concentration of interfering matrix components along with your analyte. However, this approach may not be feasible if the concentration of this compound in your samples is low, as it could compromise the sensitivity of your assay. If dilution is not an option, you should focus on optimizing your sample preparation to more effectively remove matrix interferences.
Q3: Which sample preparation techniques are recommended to reduce matrix effects for this compound analysis in biological fluids?
A: For complex biological matrices, a multi-step sample preparation protocol is often necessary to minimize matrix effects. Common and effective techniques include:
-
Protein Precipitation (PPT): This is a simple first step to remove the majority of proteins from samples like plasma or serum. However, PPT alone is often insufficient and can leave behind significant amounts of phospholipids, which are major contributors to matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from more polar matrix components. The choice of an appropriate organic solvent is crucial for efficient extraction of this large, polyphenolic compound.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a stationary phase to retain the analyte while matrix components are washed away, or vice-versa. For a compound like this compound, a reverse-phase (e.g., C18) or a mixed-mode sorbent could be effective.
Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A: The most common method is the post-extraction spike . This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q5: What type of internal standard (IS) is best for the quantification of this compound?
A: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects. This provides the most accurate correction. However, a custom synthesis is likely required for this compound-SIL.
If a SIL-IS is not available, a structural analogue can be used. This would be a compound with a similar chemical structure and physicochemical properties to this compound, such as another stilbenoid like resveratrol (B1683913) or ε-viniferin. It is important to verify that the chosen analogue does not suffer from different matrix effects than this compound.
Troubleshooting Guides
Issue 1: Poor Recovery of this compound During Sample Preparation
If you are experiencing low recovery of this compound, consider the following:
-
Extraction Solvent in LLE: this compound is a large polyphenol and may have limited solubility in non-polar solvents. Experiment with different organic solvents and solvent mixtures of varying polarities. Adjusting the pH of the aqueous phase can also improve partitioning.
-
SPE Sorbent and Elution Solvent: Ensure the SPE sorbent has the appropriate chemistry (e.g., reverse-phase, ion-exchange) to retain this compound. Optimize the wash steps to remove interferences without causing analyte breakthrough, and use a strong enough elution solvent to ensure complete recovery from the cartridge.
-
Analyte Stability: Polyphenols can be susceptible to degradation. Consider the stability of this compound under your extraction and storage conditions. It may be necessary to add antioxidants or work at lower temperatures.
Issue 2: Inconsistent Internal Standard Response
Variability in the internal standard response across a batch can indicate several issues:
-
Inconsistent Sample Preparation: If the IS is added at the beginning of the sample preparation, variability can point to inconsistencies in extraction efficiency between samples.
-
Matrix Effects on the IS: If a structural analogue is used as the IS, it may be subject to different matrix effects than this compound, leading to variable responses.
-
Pipetting Errors: Ensure accurate and consistent addition of the IS to all samples and standards.
Issue 3: Chromatographic Peak Shape Issues (Tailing, Broadening)
Poor peak shape for this compound can be caused by:
-
Column Overload: Injecting too high a concentration of the analyte or co-eluting matrix components can lead to peak fronting or tailing. Try diluting the sample.
-
Secondary Interactions: The multiple hydroxyl groups on this compound can lead to secondary interactions with the stationary phase. Consider adjusting the mobile phase pH or using a column with a different chemistry.
-
Contamination: Residual matrix components can build up on the column and affect peak shape. Implement a robust column washing procedure between runs.
Quantitative Data Summary
The following tables provide illustrative data for recovery and matrix effects based on the analysis of similar compounds in biological matrices. Actual results for this compound may vary.
Table 1: Example Recovery Data for Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) |
| Protein Precipitation | Vitamin D Metabolite | Serum | >95% |
| Liquid-Liquid Extraction | Vitamin D Metabolite | Plasma | 85-95% |
| Solid-Phase Extraction | Vitamin D Metabolite | Plasma | 90-105% |
Data is illustrative and based on typical performance for similar analytes.
Table 2: Example Matrix Effect Data in Human Plasma
| Analyte | Sample Preparation | Matrix Effect (%) |
| Vitamin D2 | Protein Precipitation | 75% (Suppression) |
| Vitamin D3 | Protein Precipitation | 72% (Suppression) |
| Vitamin D2 | SPE | 98% (Minimal Effect) |
| Vitamin D3 | SPE | 102% (Minimal Effect) |
Data is illustrative and based on typical performance for similar analytes.
Experimental Protocols
Protocol 1: Post-Extraction Spike for Matrix Effect Assessment
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., human plasma) using your established sample preparation protocol.
-
Prepare Spiked Samples:
-
Set A (Matrix): Spike the blank matrix extract with a known concentration of this compound.
-
Set B (Neat Solution): Prepare a neat solution of this compound in the final reconstitution solvent at the same concentration as Set A.
-
-
LC-MS Analysis: Analyze both sets of samples using your LC-MS method.
-
Calculate Matrix Effect: Use the formula provided in FAQ 4 to determine the percentage of ion suppression or enhancement.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Aliquot: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add Internal Standard: Add the internal standard solution.
-
Protein Precipitation (Optional but Recommended): Add 300 µL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS analysis.
Visualizations
Caption: General workflow for LC-MS quantification of this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annexpublishers.com [annexpublishers.com]
Technical Support Center: Improving the Stability of Resveratrol Oligomers in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of resveratrol (B1683913) oligomers in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of resveratrol oligomers in solution?
A1: The stability of resveratrol oligomers is primarily affected by several factors, similar to those that affect resveratrol monomers. These include:
-
pH: Resveratrol and its oligomers are more stable in acidic to neutral conditions (pH below 6.8) and degrade rapidly in alkaline solutions.[1][2][3]
-
Light: Exposure to UV and visible light can lead to photo-isomerization and photodegradation of the stilbene (B7821643) structure.[1][4]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Oxidation: The phenolic hydroxyl groups on the resveratrol molecule are susceptible to oxidation, which can be spontaneous in aqueous solutions and accelerated by the presence of metal ions.
Q2: What are the recommended solvents for dissolving and storing resveratrol oligomers?
A2: Due to their poor water solubility, it is recommended to prepare stock solutions of resveratrol oligomers in organic solvents such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). For experiments, especially in cell culture, it is crucial to be mindful of the final solvent concentration to avoid cytotoxic effects. When using aqueous buffers, ensure the pH is maintained below 6.8 to minimize degradation.
Q3: What are the general best practices for handling and storing resveratrol oligomer solutions to ensure stability?
A3: To maintain the integrity of your resveratrol oligomer solutions, follow these guidelines:
-
Protect from Light: Always use amber vials or wrap containers in aluminum foil to protect solutions from light.
-
Temperature Control: For long-term storage, keep stock solutions at -20°C or -80°C. For short-term use, refrigeration at 4°C is preferable to room temperature.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions immediately before use. If working with cell culture, prepare fresh resveratrol-containing media for each experiment.
-
Deoxygenate Solvents: To minimize oxidation, consider purging aqueous solvents with an inert gas like nitrogen or argon before dissolving the resveratrol oligomers.
Troubleshooting Guides
Issue 1: I am observing a precipitate forming in my aqueous solution of resveratrol oligomers.
-
Possible Cause: Precipitation is likely due to the low aqueous solubility of resveratrol oligomers, which is a known issue for this class of compounds.
-
Troubleshooting Steps:
-
Confirm Solubility Limits: Ensure you are not exceeding the solubility limit of the specific oligomer in your aqueous medium.
-
Use a Co-solvent: For stock solutions, dissolve the oligomer in a small amount of a biocompatible organic solvent like DMSO or ethanol before diluting it in the aqueous medium.
-
Employ Cyclodextrins: Encapsulating the oligomers in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance their aqueous solubility and stability.
-
Issue 2: The color of my resveratrol oligomer solution is changing over time.
-
Possible Cause: A color change often indicates degradation of the compound. This can be due to:
-
Oxidation: Phenolic compounds are prone to oxidation when exposed to air, which can result in colored byproducts.
-
Photodegradation: Exposure to light can cause further degradation into other compounds, which may be colored.
-
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is best to prepare solutions immediately before use to minimize degradation.
-
Protect from Light: Store all solutions in light-protected containers.
-
Use Deoxygenated Solvents: Purging the solvent with an inert gas can help prevent oxidation.
-
Add an Antioxidant: Consider adding a stabilizing agent like ascorbic acid to your solution.
-
Issue 3: I am seeing inconsistent or lower-than-expected biological activity in my experiments.
-
Possible Cause: This is often a sign of significant degradation of the resveratrol oligomers. The concentration of the active compound may be decreasing over the course of your experiment.
-
Troubleshooting Steps:
-
Assess Stock Solution Integrity: Verify the age and storage conditions of your stock solution. If possible, use HPLC to quantify the concentration and purity.
-
Review Experimental Workflow: Minimize the exposure of your solutions to light and elevated temperatures during your experimental setup.
-
Perform a Time-Course Stability Study: Analyze aliquots of your experimental solution at different time points (e.g., 0, 6, 12, 24 hours) by HPLC to quantify the concentration of the oligomer and detect any degradation products.
-
Consider Stabilized Formulations: Proactively use stabilized formulations, such as cyclodextrin (B1172386) complexes or nanoparticle encapsulations, to protect the oligomers during your experiment.
-
Quantitative Data on Resveratrol Stability
While specific quantitative stability data for resveratrol oligomers is limited in the literature, the following data for trans-resveratrol can serve as a useful reference. It is important to note that oligomers may exhibit different, and potentially lower, stability. It is highly recommended to perform a stability study for your specific oligomer and experimental conditions.
Table 1: Effect of pH on the Half-Life of trans-Resveratrol at 37°C
| pH | Half-Life |
| < 6.8 | Stable |
| 7.4 | < 3 days |
| 8.0 | < 10 hours |
Table 2: Effect of Temperature on the Degradation of trans-Resveratrol
| Temperature | Condition | Degradation |
| 60°C | In soybean oil | 50% after 3 days |
Experimental Protocols
Protocol 1: Complexation of Resveratrol Oligomers with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is adapted from a method for resveratrol and can be used to improve the solubility and stability of resveratrol oligomers.
Materials:
-
Resveratrol oligomer
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Distilled water
Procedure:
-
Separately dissolve the resveratrol oligomer in ethanol and HP-β-CD in distilled water. A 1:1.5 molar ratio of oligomer to cyclodextrin is a good starting point.
-
Slowly add the ethanolic solution of the resveratrol oligomer dropwise to the aqueous solution of HP-β-CD while stirring.
-
Continue to stir the resulting hydroalcoholic mixture gently to allow for the evaporation of ethanol.
-
The final aqueous solution contains the resveratrol oligomer-cyclodextrin complex with improved solubility and stability.
Protocol 2: Encapsulation of Resveratrol Oligomers in Solid Lipid Nanoparticles (SLNs)
This protocol describes a high-shear homogenization method for encapsulating resveratrol oligomers in SLNs to protect them from degradation and provide controlled release.
Materials:
-
Resveratrol oligomer
-
Solid lipid (e.g., Compritol 888 ATO)
-
Surfactants (e.g., Poloxamer 188, Tween 80)
-
Bidistilled water
Procedure:
-
Prepare the Lipid Phase: Dissolve the resveratrol oligomer and the solid lipid (e.g., Compritol 888 ATO) and heat to approximately 85°C.
-
Prepare the Aqueous Phase: Dissolve the surfactants (e.g., Poloxamer 188 and Tween 80) in bidistilled water and heat to the same temperature as the lipid phase.
-
Homogenization: Pour the aqueous phase into the lipid phase while stirring at high speed (e.g., 24,000 rpm) using a high-shear homogenizer (e.g., Ultra-Turrax).
-
Cooling and Solidification: Disperse the resulting emulsion in cold bidistilled water and keep at -20°C for 10 minutes to facilitate the solidification of the lipid nanoparticles.
-
Purification (Optional): The SLNs can be further purified by centrifugation to remove any unloaded drug or excess surfactants.
Protocol 3: General Method for Assessing the Stability of Resveratrol Oligomers by HPLC
This protocol provides a general framework for evaluating the stability of resveratrol oligomers in a given solution. The specific HPLC parameters will need to be optimized for the particular oligomer being studied.
Materials:
-
Resveratrol oligomer solution to be tested
-
HPLC system with a suitable detector (e.g., DAD or UV)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid)
Procedure:
-
Preparation of the Solution: Dissolve the resveratrol oligomer in the desired solvent or medium to a known concentration.
-
Incubation: Aliquot the solution into multiple light-protected vials and incubate them under the desired experimental conditions (e.g., specific pH, temperature, light exposure).
-
Sample Collection: At designated time points (e.g., 0, 1, 3, 6, 12, 24 hours), remove a vial and immediately store it at -80°C to stop any further degradation.
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Filter the samples through a 0.45 µm filter.
-
Inject the samples into the HPLC system.
-
Analyze the chromatograms to determine the concentration of the resveratrol oligomer at each time point by comparing the peak area to a standard curve.
-
The degradation can be calculated as the percentage decrease in concentration over time.
-
Visualizations
Caption: General degradation pathways for resveratrol oligomers in solution.
Caption: Workflow for troubleshooting resveratrol oligomer instability.
References
Best Practices for Storing Viniferol D Samples: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Viniferol D samples to ensure their stability and integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A1: For long-term storage, this compound powder should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C.[1]
Q2: How long can I store this compound samples?
A2: When stored as a powder at -20°C, this compound can be stable for up to three years. In solvent, stored at -80°C, it is stable for up to two years.[1]
Q3: Should I protect this compound samples from light?
A3: Yes. This compound is a phenolic compound. Phenolic compounds are generally sensitive to light, which can cause degradation. It is crucial to store this compound samples in amber vials or containers that are protected from light.
Q4: What type of containers should I use for storing this compound?
A4: Use airtight, amber glass vials or other containers that protect the sample from light and moisture. For solutions, ensure the container is suitable for low-temperature storage (e.g., cryogenic vials for -80°C).
Q5: At what pH is this compound most stable?
A5: While specific data for this compound is limited, related stilbenoids like resveratrol (B1683913) are most stable in acidic conditions and show increased degradation in neutral to alkaline solutions (pH > 6.8). It is advisable to maintain a slightly acidic pH if the experimental protocol allows.
Q6: What solvents are suitable for dissolving this compound?
A6: Information on the solubility of this compound suggests it is sparingly soluble in water but soluble in organic solvents. For experimental use, it is often dissolved in solvents like ethanol, methanol, or DMSO. The choice of solvent will depend on the specific requirements of your experiment. Always use high-purity, anhydrous solvents to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Sample degradation due to improper storage. | - Review your storage conditions. Ensure the sample is stored at the correct temperature and protected from light. - Aliquot samples upon receipt to avoid repeated freeze-thaw cycles. - Use a fresh vial of this compound for critical experiments. |
| Change in the physical appearance of the sample (e.g., color change). | Oxidation or degradation of the compound. | - Discard the sample as its integrity may be compromised. - Ensure storage containers are properly sealed to prevent exposure to air and moisture. - Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. |
| Precipitation of the compound in solution after thawing. | The solvent may not be suitable, or the concentration is too high. | - Gently warm the solution to room temperature and vortex to redissolve. - If precipitation persists, consider preparing a fresh solution at a lower concentration or using a different solvent system. |
Storage Condition Summary
| Sample Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 3 years[1] | Store in a light-protected, airtight container. |
| In Solvent | -80°C | Up to 2 years[1] | Aliquot to avoid freeze-thaw cycles. Use amber, airtight vials. Purge with inert gas for enhanced stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, airtight vials suitable for low-temperature storage.
-
Store the aliquots at -80°C.
This compound Storage Workflow
Caption: Decision workflow for storing this compound samples.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Viniferol D and Other Viniferins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activities of Viniferol D and other related viniferin (B1239022) compounds. Viniferins, a class of resveratrol (B1683913) oligomers found in grapevine (Vitis vinifera), are of significant interest for their potential therapeutic applications, largely attributed to their potent antioxidant properties. This document summarizes key experimental data from various antioxidant assays, details the methodologies employed, and visualizes relevant pathways to offer a clear and objective comparison for research and drug development purposes.
Executive Summary
Viniferins, including dimers, trimers, and tetramers of resveratrol, exhibit a range of antioxidant activities. While extensive research has been conducted on resveratrol and some of its dimers, such as ε-viniferin, quantitative data on the antioxidant capacity of more complex oligomers like the stilbenetrimer this compound is less prevalent in publicly available literature. This guide compiles the available experimental data to facilitate a comparative understanding. A recent study provides a direct comparison of resveratrol, the dimer ε-viniferin, and the tetramer vitisin B, offering valuable insights into how the degree of polymerization influences antioxidant efficacy. Unfortunately, direct comparative experimental data for this compound in standardized antioxidant assays remains elusive. This guide presents the available data for other viniferins to serve as a benchmark, alongside the procedural details of the key assays used in these evaluations.
Quantitative Comparison of Antioxidant Activities
The antioxidant activities of various viniferins are commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the NO (Nitric Oxide) scavenging assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value signifies a higher antioxidant activity.
The following table summarizes the IC50 values for resveratrol, ε-viniferin (a resveratrol dimer), and vitisin B (a resveratrol tetramer) from a comparative study. This data provides a basis for understanding the relative antioxidant potential of different viniferin structures.
| Compound | DPPH IC50 (µM) | FRAP IC50 (µM) | NO Scavenging IC50 (µM) |
| Resveratrol (Monomer) | 81.92 ± 9.17[1] | 13.36 ± 0.91[1] | 200.68 ± 15.40[1] |
| ε-Viniferin (Dimer) | 80.12 ± 13.79[1] | 28.81 ± 4.15[1] | 338.35 ± 89.47 |
| Vitisin B (Tetramer) | 129.14 ± 26.13 | >600 | 368.80 ± 14.20 |
Note: A lower IC50 value indicates greater antioxidant activity. For the FRAP assay with Vitisin B, the IC50 could not be reached at the tested concentrations due to solubility issues.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
A solution of DPPH (typically 0.1 mM) in methanol (B129727) is prepared.
-
Various concentrations of the test compound (e.g., viniferins) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The assay is based on the reduction of the colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants in an acidic medium. The intensity of the blue color, measured by absorbance at 593 nm, is proportional to the antioxidant capacity.
Procedure:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test sample is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 30 minutes).
-
A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄.
-
The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
NO (Nitric Oxide) Scavenging Assay
This assay evaluates the ability of a compound to scavenge nitric oxide radicals.
Principle: Nitric oxide is generated from a donor compound, such as sodium nitroprusside, in an aqueous solution at physiological pH. The generated nitric oxide interacts with oxygen to produce nitrite (B80452) ions, which can be quantified using the Griess reagent. Antioxidants that can scavenge nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.
Procedure:
-
Sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS) is mixed with various concentrations of the test compound.
-
The mixture is incubated at room temperature for a specific period (e.g., 150 minutes).
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2% phosphoric acid) is added to the reaction mixture.
-
The absorbance of the resulting chromophore is measured at 546 nm.
-
The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in biological systems and the flow of experimental procedures can greatly enhance understanding. The following diagrams, created using Graphviz, illustrate a general antioxidant mechanism and the workflows for the DPPH and FRAP assays.
Caption: General mechanism of antioxidant action against reactive oxygen species.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Experimental workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
References
Comparative Analysis of the Anti-inflammatory Effects of Viniferol D and ε-viniferin
A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of two resveratrol (B1683913) oligomers, highlighting current research and identifying knowledge gaps.
In the landscape of natural compounds with therapeutic potential, stilbenoids derived from resveratrol have garnered significant attention for their diverse biological activities. Among these, ε-viniferin, a resveratrol dimer, has been the subject of numerous studies investigating its anti-inflammatory properties. In contrast, Viniferol D, a resveratrol trimer, remains a less-explored molecule. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound and ε-viniferin, based on available scientific literature. While extensive data exists for ε-viniferin, research on the specific anti-inflammatory activity of this compound is currently limited.
ε-viniferin: A Potent Anti-inflammatory Agent
ε-viniferin, a dehydrodimer of resveratrol, has demonstrated significant anti-inflammatory effects across various in vitro and in vivo models. Its mechanisms of action primarily involve the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediator production.
Quantitative Data on Anti-inflammatory Effects of ε-viniferin
| Experimental Model | Key Inflammatory Markers | Treatment Concentration/Dose | Observed Effect | Reference |
| LPS-activated N9 microglia co-cultured with PC12 neurons | Lactate Dehydrogenase (LDH) release | 10⁻⁹ M | 51 ± 7.8% reduction in LDH release | [1] |
| LPS-activated N9 microglia co-cultured with PC12 neurons | Interleukin-1α (IL-1α) and Tumor Necrosis Factor-α (TNF-α) | 10⁻⁹ M | No significant downregulation observed in this study | [1] |
| Murine 3T3-L1 pre-adipocytes | Monocyte Chemoattractant Protein-1 (MCP-1) gene expression | 25 and 50 μM | Significant reduction in MCP-1 mRNA levels | |
| High-fat diet-fed mice | Hepatic inflammation | 30 and 60 mg/kg body weight/day for 8 weeks | Amelioration in the degree of steatosis and inflammation |
Mechanisms of Action
ε-viniferin exerts its anti-inflammatory effects through several mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: Studies have shown that trans-ε-viniferin can decrease the production of key inflammatory mediators such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6)[2].
-
Modulation of NF-κB Signaling: ε-viniferin has been reported to inhibit the NF-κB signaling pathway, a central regulator of inflammation[1]. By preventing the activation of NF-κB, ε-viniferin can suppress the expression of numerous pro-inflammatory genes.
-
Antioxidant Activity: ε-viniferin possesses potent antioxidant properties, which contribute to its anti-inflammatory effects by reducing oxidative stress, a known trigger of inflammatory responses[3]. It has been shown to have a high antioxidant capacity in various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP).
Signaling Pathway
The anti-inflammatory action of ε-viniferin often involves the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. ε-viniferin can interfere with this cascade, preventing NF-κB activation.
Caption: ε-viniferin inhibits the NF-κB signaling pathway.
This compound: An Emerging Stilbenoid with Unexplored Anti-inflammatory Potential
This compound is a resveratrol trimer, specifically identified as (+)-Viniferol D, isolated from the stems of Vitis vinifera 'Kyohou'. As a more complex oligomer of resveratrol, it is structurally distinct from the dimer ε-viniferin.
Current State of Research
To date, there is a notable absence of published studies specifically investigating the anti-inflammatory effects of this compound. The existing literature primarily focuses on its isolation and structural elucidation. Therefore, a direct quantitative or qualitative comparison with ε-viniferin based on experimental data is not currently possible.
Potential Anti-inflammatory Activity: A Hypothesis
While direct evidence is lacking, the general biological activities of resveratrol and its oligomers suggest that this compound may also possess anti-inflammatory properties. Resveratrol itself is a well-documented anti-inflammatory agent that acts through multiple mechanisms, including the inhibition of cyclooxygenases (COX), lipoxygenases (LOX), and the modulation of signaling pathways like NF-κB and MAPK. It is plausible that as a trimer of resveratrol, this compound could exhibit similar or potentially more potent anti-inflammatory effects due to its larger and more complex structure. Studies on other resveratrol trimers have indicated anti-inflammatory potential, suggesting a class effect.
Caption: Structural relationship of this compound and ε-viniferin to resveratrol.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory effects of compounds like ε-viniferin.
In Vitro Anti-inflammatory Assay: Inhibition of Pro-inflammatory Mediators in Macrophages
This protocol outlines the assessment of a test compound's ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Treatment:
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., ε-viniferin) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant after the incubation period.
-
Determine the concentration of nitrite (B80452), a stable product of NO, using the Griess reagent assay.
-
Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.
-
-
Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory screening.
Comparative Analysis and Future Perspectives
A direct comparison of the anti-inflammatory efficacy of this compound and ε-viniferin is hampered by the lack of data on this compound. While ε-viniferin is a well-characterized anti-inflammatory agent, the bioactivity of this compound in this context remains to be elucidated.
Future research should prioritize the investigation of this compound's anti-inflammatory properties. Key research questions to address include:
-
Does this compound inhibit the production of pro-inflammatory mediators in relevant cell models?
-
What are the underlying molecular mechanisms of this compound's potential anti-inflammatory effects?
-
How does the anti-inflammatory potency of this compound compare to that of ε-viniferin and resveratrol?
Answering these questions will provide a clearer understanding of the structure-activity relationships among resveratrol oligomers and could pave the way for the development of novel and more potent anti-inflammatory therapeutics.
Conclusion
This guide provides a detailed overview of the current scientific knowledge on the anti-inflammatory effects of ε-viniferin and highlights the significant research gap concerning this compound. ε-viniferin stands out as a promising natural anti-inflammatory compound with well-documented mechanisms of action. The potential of this compound remains largely unexplored, representing an exciting avenue for future research in the field of natural product-based drug discovery. A direct comparative study is warranted to fully assess the therapeutic potential of these related stilbenoids.
References
Comparative Cytotoxicity of Viniferol D Analogs in Cancer Cell Lines: A Guide for Researchers
An Examination of Resveratrol (B1683913) Oligomers as Potential Anticancer Agents
Introduction
Viniferol D, a stilbenetrimer derived from Vitis vinifera (grapevine), belongs to the family of resveratrol oligomers, which have garnered significant interest in oncology research for their potential cytotoxic effects against cancer cells. While direct experimental data on the cytotoxicity of this compound remains limited in publicly accessible literature, a wealth of information is available for its close structural analogs, collectively known as viniferins. This guide provides a comparative analysis of the cytotoxic properties of these prominent resveratrol oligomers, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as anticancer agents. The data presented herein is compiled from various in vitro studies on a range of human cancer cell lines.
Comparative Cytotoxicity of Resveratrol Oligomers
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a given resveratrol oligomer required to inhibit the proliferation of cancer cells by 50%. The following tables summarize the IC50 values for various viniferins and other resveratrol oligomers across a panel of human cancer cell lines.
Table 1: IC50 Values of Resveratrol Dimers (Viniferins) in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| ε-Viniferin | HepG2 | Hepatocellular Carcinoma | 98.3 | 24 |
| Hep3B | Hepatocellular Carcinoma | 63 | 72 | |
| C6 | Glioma | 18.4 (µg/mL) | Not Specified | |
| HeLa | Cervical Cancer | 20.4 (µg/mL) | Not Specified | |
| MCF-7 | Breast Cancer | 44.8 (µg/mL) | Not Specified | |
| α-Viniferin | K562 | Chronic Myelogenous Leukemia | 13.61 (µg/mL)[1] | 24 |
| HL-60 | Promyelocytic Leukemia | 2.7[2] | Not Specified | |
| NCI-H460 | Non-Small Cell Lung Cancer | More effective than ε-viniferin[3] | Not Specified | |
| δ-Viniferin | A549 | Lung Cancer | - | - |
| Miyabenol C | U266 | Multiple Myeloma | 10.8 - 29.4 | Not Specified |
| RPMI8226 | Multiple Myeloma | 10.8 - 29.4 | Not Specified | |
| Jurkat | T-cell Leukemia | 10.8 - 29.4 | Not Specified | |
| K562 | Chronic Myelogenous Leukemia | 10.8 - 29.4 | Not Specified | |
| U937 | Histiocytic Lymphoma | 10.8 - 29.4 | Not Specified |
Table 2: IC50 Values of Resveratrol Tetramers in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |
| r-Viniferin (B1180795) | LNCaP | Prostate Cancer | More potent than resveratrol | Not Specified |
| R2-Viniferin | HepG2 | Hepatocellular Carcinoma | 9.7 | 72 |
| Hep3B | Hepatocellular Carcinoma | 47.8 | 72 | |
| Hopeaphenol | Hep3B | Hepatocellular Carcinoma | 13.1 | 72 |
| Isohopeaphenol | Hep3B | Hepatocellular Carcinoma | 26.0 | 72 |
| Vaticanol C | SW480 | Colon Cancer | 4-7 times more potent than resveratrol | Not Specified |
| HL-60 | Promyelocytic Leukemia | 4-7 times more potent than resveratrol | Not Specified |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic effects of these resveratrol oligomers are primarily attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells.
Apoptosis Induction
Multiple studies have demonstrated that viniferins trigger apoptosis through the intrinsic (mitochondrial) pathway. This is characterized by:
-
Disruption of Mitochondrial Membrane Potential: Viniferins can induce a loss of the mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic cascade.
-
Modulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. For instance, R2-viniferin has been shown to increase the Bax/Bcl-2 ratio, which favors apoptosis.
-
Caspase Activation: The apoptotic cascade culminates in the activation of caspases, a family of proteases that execute the dismantling of the cell. Viniferins have been shown to activate key executioner caspases like caspase-3 and caspase-7, as well as initiator caspases such as caspase-9.
Cell Cycle Arrest
In addition to inducing apoptosis, viniferins can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. For example, r-viniferin has been shown to cause a G1 phase arrest in prostate cancer cells, while α-viniferin can block the S-phase of the cell cycle in colon cancer cell lines. This cell cycle arrest prevents cancer cells from replicating their DNA and dividing.
Signaling Pathways and Experimental Workflows
To visualize the complex molecular interactions and experimental procedures involved in studying the cytotoxicity of viniferins, the following diagrams are provided in DOT language.
Caption: General experimental workflow for assessing the cytotoxicity of viniferin analogs.
Caption: Simplified intrinsic apoptosis pathway activated by viniferin analogs.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of viniferin cytotoxicity.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the viniferin compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Fixation: After the treatment period, gently wash the cells with PBS and fix them with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Staining: Remove the fixative, wash with PBS, and add 100 µL of 0.1% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis and Cell Cycle Analysis
1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After treatment with the viniferin compound, harvest the cells (including floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
2. Cell Cycle Analysis with Propidium Iodide (PI)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
The available evidence strongly suggests that resveratrol oligomers, particularly various viniferins, exhibit significant cytotoxic activity against a range of cancer cell lines. Their ability to induce apoptosis and cause cell cycle arrest underscores their potential as lead compounds for the development of novel anticancer therapies. While specific data for this compound is currently lacking, the comparative data presented for its analogs provide a valuable foundation and rationale for its further investigation. Future studies should focus on elucidating the specific cytotoxic profile of this compound and comparing its efficacy and mechanisms of action with the well-characterized viniferins discussed in this guide.
References
Comparative study of the mechanism of action of viniferin isomers
A Comparative Analysis of the Bioactivity of Viniferin (B1239022) Isomers
Viniferin, a class of resveratrol (B1683913) oligomers found predominantly in grapevines, has garnered significant scientific interest for its diverse pharmacological properties. These polyphenolic compounds exist as various isomers, each demonstrating unique biological activities. This guide provides a comparative study of the mechanisms of action of prominent viniferin isomers, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.
Comparative Biological Activities: A Quantitative Overview
The biological efficacy of viniferin isomers, particularly their antioxidant and anticancer activities, varies significantly depending on their structural differences. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other quantitative measures of activity for different isomers from various studies.
Table 1: Comparative Antioxidant Activities of Viniferin Isomers
| Isomer | Assay | IC50 (µM) | Source |
| Resveratrol (Monomer) | DPPH | 81.92 ± 9.17 | [1] |
| FRAP | 13.36 ± 0.91 | [1] | |
| NO Scavenging | 200.68 ± 15.40 | [1] | |
| ε-Viniferin (Dimer) | DPPH | 80.12 ± 13.79 | [1] |
| FRAP | 28.81 ± 4.15 | [1] | |
| NO Scavenging | 338.35 ± 89.47 | ||
| Vitisin B (Tetramer) | DPPH | 129.14 ± 26.13 | |
| NO Scavenging | 368.80 ± 14.20 |
Table 2: Comparative Anticancer Activities of Viniferin Isomers (IC50 in µM)
| Isomer | Cell Line | 72h IC50 (µM) | Source |
| Resveratrol | HepG2 | 30 | |
| Hep3B | 21 | ||
| trans-ε-Viniferin | Hep3B | 63 | |
| R2-Viniferin | HepG2 | 9.7 ± 0.4 | |
| Hep3B | 47.8 ± 2.8 | ||
| Hopeaphenol | HepG2 | 24 | |
| Hep3B | 13.1 ± 4.1 | ||
| Isohopeaphenol | HepG2 | 54 | |
| Hep3B | 26.0 ± 3.0 | ||
| α-Viniferin | NCI-H460 | ~15 (at 48h) | |
| ε-Viniferin | NCI-H460 | >20 (at 48h) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in a dark container to prevent degradation.
-
Reaction Mixture: In a 96-well plate or cuvettes, a defined volume of the test compound (viniferin isomer) at various concentrations is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
b) FRAP (Ferric Reducing Antioxidant Power) Assay
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl3·6H2O.
-
Reaction Mixture: The test compound is added to the FRAP reagent, and the mixture is incubated at 37°C.
-
Absorbance Measurement: The formation of a blue-colored ferrous-TPTZ complex is monitored by measuring the absorbance at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a known standard, typically FeSO4·7H2O or Trolox.
c) Nitric Oxide (NO) Scavenging Assay
-
Generation of NO: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions.
-
Reaction Mixture: The test compound is incubated with sodium nitroprusside solution in a phosphate-buffered saline (PBS) at 25°C.
-
Quantification of Nitrite: After incubation, Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the reaction mixture. This reagent converts nitrite into a purple-colored azo compound.
-
Absorbance Measurement: The absorbance of the chromophore is measured at 546 nm. The degree of NO scavenging is determined by the decrease in absorbance compared to a control.
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the viniferin isomers for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured, usually between 550 and 600 nm, using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Signaling Pathways and Mechanisms of Action
Viniferin isomers exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key mechanisms identified for specific isomers.
Anti-inflammatory Mechanism of α-Viniferin
α-Viniferin has been shown to suppress neuroinflammation by a dual mechanism involving the inhibition of the PI3K/Akt/NF-κB pathway and the activation of the Nrf2/HO-1 pathway in lipopolysaccharide (LPS)-stimulated microglial cells.
Figure 1. Dual anti-inflammatory mechanism of α-Viniferin.
Cardioprotective Effects of ε-Viniferin and δ-Viniferin
Both ε-viniferin and δ-viniferin have demonstrated the ability to protect vascular endothelial cells, a key process in preventing atherosclerosis. Their mechanism involves the activation of the SIRT1/HO-1 pathway, leading to increased nitric oxide (NO) production and enhanced cell repair and protection against oxidative stress.
Figure 2. Cardioprotective signaling of ε- and δ-Viniferin.
Differential Regulation of VSMC Proliferation by ε-Viniferin
ε-Viniferin has been shown to be more potent than resveratrol in inhibiting vascular smooth muscle cell (VSMC) proliferation and migration. This is attributed to its ability to induce the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the MAPK pathway (ERK and p38), a distinct mechanism from resveratrol which utilizes the PI3K/Akt pathway.
Figure 3. Differential pathways for VSMC proliferation inhibition.
References
A Comparative Guide to the In Vivo Efficacy of Resveratrol and its Dimer ε-Viniferin
For Researchers, Scientists, and Drug Development Professionals
Preamble:
This guide provides a comparative analysis of the in vivo efficacy of the well-studied stilbenoid, resveratrol (B1683913), and its dimer, ε-viniferin. While the initial intent was to compare resveratrol with Viniferol D, a comprehensive literature search revealed a notable absence of in vivo studies specifically investigating this compound. Therefore, this guide focuses on ε-viniferin, a closely related and frequently studied resveratrol dimer, for which direct comparative in vivo data with resveratrol is available. This comparison offers valuable insights into the potential advantages of resveratrol dimers in various therapeutic applications.
Resveratrol, a natural polyphenol found in grapes and other plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. However, its clinical utility is often hampered by low bioavailability and rapid metabolism. This has led to increased interest in its naturally occurring derivatives, such as ε-viniferin, which may possess enhanced potency and more favorable pharmacokinetic profiles.
Cardiovascular Effects: A Comparative Analysis
A key area of investigation for both resveratrol and ε-viniferin is their impact on cardiovascular health. In vivo studies have demonstrated that while both compounds exhibit protective effects, ε-viniferin may offer superior efficacy in certain models.
Experimental Data Summary
| Parameter | Resveratrol | ε-Viniferin | Animal Model | Study Focus |
| Systolic Blood Pressure | No significant reduction | Significant reduction | Spontaneously Hypertensive Rats (SHRs) | Antihypertensive effects[1][2] |
| Whole Cardiac Mass Index | No significant improvement | Significant improvement | Spontaneously Hypertensive Rats (SHRs) | Cardiac hypertrophy[1][2] |
| Left Ventricle Mass Index | No significant improvement | Significant improvement | Spontaneously Hypertensive Rats (SHRs) | Cardiac hypertrophy[1] |
| Vascular Endothelial Cell Proliferation | Enhanced | More potent enhancement | Cultured Vascular Endothelial Cells (VECs) | Vascular function |
| Protection from Oxidative Stress | Protective | More potent protection | Cultured Vascular Endothelial Cells (VECs) | Vascular function |
| Angiotensin-Converting Enzyme (ACE) Activity | No inhibition | Inhibited | In vitro assay | Mechanism of antihypertensive action |
Experimental Protocol: Antihypertensive and Cardioprotective Effects
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs) were used as a model for essential hypertension and associated cardiac hypertrophy.
-
Treatment:
-
Resveratrol was administered at a dose of 2.5 mg/kg body weight.
-
ε-Viniferin was administered at a dose of 5 mg/kg body weight.
-
-
Administration: The compounds were administered for three consecutive weeks. The route of administration was not explicitly detailed in the summary but is a critical parameter for interpreting results.
-
Endpoint Measurements:
-
Systolic blood pressure was measured to assess antihypertensive effects.
-
Whole cardiac mass and left ventricle mass indexes were calculated to evaluate the impact on cardiac hypertrophy.
-
Signaling Pathway: Cardiovascular Protection
The cardioprotective effects of resveratrol and ε-viniferin are mediated through multiple signaling pathways, primarily centered on enhancing nitric oxide (NO) production and mitigating oxidative stress.
Neuroprotective Effects: Alzheimer's Disease Model
Emerging evidence suggests that resveratrol and its dimers may offer neuroprotective benefits. Comparative studies in animal models of Alzheimer's disease indicate a potential superiority of ε-viniferin in mitigating key pathological features.
Experimental Data Summary
| Parameter | Resveratrol | ε-Viniferin | Animal Model | Study Focus |
| Hippocampal Amyloid Load | Decreased | Greater decrease | APPswePS1dE9 Transgenic Mice | Amyloid pathology |
| Hippocampal Amyloid Deposits | Decreased | Greater decrease | APPswePS1dE9 Transgenic Mice | Amyloid pathology |
| Cognitive Decline | Partially prevented | Partially prevented | APPswePS1dE9 Transgenic Mice | Cognitive function |
| Brain Uptake of TSPO PET Tracer ([¹⁸F]DPA-714) | No significant change | Significant decrease | APPswePS1dE9 Transgenic Mice | Neuroinflammation imaging |
| GFAP, IBA1, and IL-1β Expression | No significant change | Decreased | APPswePS1dE9 Transgenic Mice | Neuroinflammation markers |
Experimental Protocol: Alzheimer's Disease Model
-
Animal Model: APPswePS1dE9 transgenic mice, which develop age-dependent amyloid plaques and cognitive deficits, were used.
-
Treatment:
-
Resveratrol was administered at 20 mg/kg.
-
ε-Viniferin was administered at 20 mg/kg.
-
-
Administration: Weekly intraperitoneal injections were given from 7 to 11 months of age.
-
Endpoint Measurements:
-
Cognitive function was assessed using the Morris water maze test.
-
Amyloid burden was quantified by Western blot, ELISA, and immunofluorescence.
-
Neuroinflammation was evaluated by in vivo micro-Positron Emission Tomography (PET) imaging and analysis of inflammatory markers (GFAP, IBA1, IL-1β).
-
Logical Workflow: Neuroprotection Experiment
Metabolic Effects: Adipocyte Differentiation and Lipid Accumulation
The potential of resveratrol and ε-viniferin to modulate metabolic processes, particularly those related to obesity, has been investigated, with studies suggesting a more favorable profile for ε-viniferin.
Experimental Data Summary
| Parameter | Resveratrol | ε-Viniferin | Model | Study Focus |
| Intracellular Lipid Accumulation | No significant suppression | Effective suppression | 3T3-L1 Preadipocytes | Adipogenesis |
| PPARγ and Fatty Acid Synthase (FAS) Expression | No reduction | Reduced | 3T3-L1 Preadipocytes | Lipogenesis |
| Adipose Triglyceride Lipase (ATGL) Expression | No increase | Increased | 3T3-L1 Preadipocytes | Lipolysis |
| Adiponectin Protein Expression | No enhancement | Enhanced | 3T3-L1 Preadipocytes | Adipokine secretion |
| SIRT1 Expression | No increase | Increased | 3T3-L1 Preadipocytes | Metabolic regulation |
| AMPK Phosphorylation | No increase | Increased | 3T3-L1 Preadipocytes | Metabolic regulation |
Experimental Protocol: Adipocyte Differentiation
-
Cell Model: 3T3-L1 preadipocytes were used as a well-established in vitro model for studying adipogenesis.
-
Treatment: Cells were treated with resveratrol or ε-viniferin during the differentiation process.
-
Endpoint Measurements:
-
Intracellular lipid accumulation was assessed to quantify adipogenesis.
-
Protein expression of key markers for lipogenesis (PPARγ, FAS), lipolysis (ATGL), and adipokine secretion (adiponectin) was measured.
-
Expression and activation of key metabolic regulators (SIRT1, AMPK) were determined.
-
Signaling Pathway: Metabolic Regulation in Adipocytes
The superior metabolic effects of ε-viniferin in adipocytes appear to be mediated through the activation of the SIRT1/AMPK signaling pathway, which is a central regulator of cellular energy homeostasis.
Conclusion
The available in vivo and in vitro evidence suggests that ε-viniferin, a dimer of resveratrol, often exhibits greater potency and efficacy than its monomeric counterpart in various therapeutic contexts, including cardiovascular, neurodegenerative, and metabolic disorders. While resveratrol remains a compound of significant interest, its derivatives, such as ε-viniferin, may offer improved therapeutic potential, possibly due to differences in bioavailability, metabolic stability, or target engagement.
The lack of in vivo data for this compound underscores the need for further research into the diverse family of stilbenoids. Future studies should focus on conducting direct, head-to-head in vivo comparisons of various resveratrol oligomers, including this compound, to fully elucidate their therapeutic promise and mechanisms of action. Such research is crucial for guiding the development of novel, more effective stilbenoid-based therapeutics.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Viniferol D
Introduction
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of novel bioactive compounds is of utmost importance. Viniferol D, a stilbenetrimer found in Vitis vinifera (grapevine), represents a class of polyphenolic compounds with potential therapeutic applications. The selection of a robust analytical method is crucial for its characterization, pharmacokinetic studies, and quality control.
Given that this compound is a relatively novel compound, publicly available, direct cross-validation studies comparing multiple analytical methods for its quantification are scarce. Therefore, this guide provides a framework for the cross-validation of analytical methods for this compound by comparing common and powerful techniques used for the analysis of related stilbenoids, such as resveratrol (B1683913) and ε-viniferin. The primary methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This guide presents representative performance data, detailed experimental protocols, and a workflow for cross-validation to aid researchers in establishing reliable analytical procedures for this compound and other stilbenoids.
Quantitative Performance Comparison of Analytical Methods
The choice of an analytical method is often a balance between the required sensitivity, selectivity, throughput, and cost. HPLC-UV is a widely accessible and robust technique, while UPLC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for complex biological matrices. The following table summarizes typical validation parameters for the analysis of stilbenoids, providing a basis for a comparative assessment. It is important to note that these values are representative and can vary depending on the specific experimental conditions, instrumentation, and sample matrix.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (R²) | > 0.999[1] | > 0.99[2][3] |
| Limit of Detection (LOD) | 0.015 mg/L (for trans-resveratrol)[4] | 0.003 - 2 ng (for various polyphenols)[5] |
| Limit of Quantification (LOQ) | 0.010 to 6.4 μg/ml (for trans-resveratrol) | 0.007 - 6.67 ng (for various polyphenols) |
| Accuracy (% Recovery) | 97.1–101.9% | 91.2 - 113.3% |
| Precision (%RSD) | < 2% | < 10% (inter-day) |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative methodologies for the extraction and analysis of stilbenoids like this compound from grapevine canes, a known source of this compound.
Sample Preparation: Extraction of Stilbenoids from Vitis vinifera Canes
This protocol is adapted from methods developed for the extraction of stilbenes from grape canes.
-
Materials and Reagents:
-
Grapevine canes (Vitis vinifera)
-
Liquid nitrogen
-
Grinder or mill
-
Methanol (B129727) or Ethanol (HPLC grade)
-
Deionized water
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Collect grapevine canes and dry them at room temperature in a dark, well-ventilated area.
-
Freeze the dried canes in liquid nitrogen and immediately grind them into a fine powder using a grinder or mill.
-
Accurately weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% aqueous methanol (or ethanol) to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Perform ultrasound-assisted extraction by placing the tube in an ultrasonic bath for 15 minutes at a controlled temperature (e.g., 40°C).
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
For exhaustive extraction, the pellet can be re-extracted with another 10 mL of the solvent mixture, and the supernatants combined.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of stilbenoids in extracts where concentrations are relatively high and the matrix is not overly complex.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: linear gradient to 40% B
-
20-25 min: linear gradient to 90% B
-
25-30 min: hold at 90% B
-
30-35 min: return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 320 nm (optimal for many stilbenoids)
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of a representative stilbenoid (e.g., trans-resveratrol) over a suitable concentration range.
-
Quantify this compound in the samples by comparing its peak area to the calibration curve.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of low-abundance stilbenoids in complex matrices.
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Autosampler
-
-
Chromatographic Conditions:
-
Mobile Phase: Similar to HPLC-UV, using LC-MS grade solvents (Solvent A: water with 0.1% formic acid; Solvent B: acetonitrile (B52724) with 0.1% formic acid).
-
Gradient Program: A faster gradient can be used due to the higher efficiency of the UPLC system.
-
0-1 min: 5% B
-
1-8 min: linear gradient to 50% B
-
8-10 min: linear gradient to 95% B
-
10-12 min: hold at 95% B
-
12-13 min: return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and other target stilbenoids would need to be determined by infusing a standard solution. For example, for trans-resveratrol, a common transition is m/z 227 -> 185.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
-
Workflow for Cross-Validation of Analytical Methods
The process of cross-validating analytical methods is a systematic approach to ensure that different techniques produce comparable and reliable results. A generalized workflow is illustrated below.
References
- 1. Determination of flavonoids and stilbenes in red wine and related biological products by HPLC and HPLC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. | Read by QxMD [read.qxmd.com]
Synergistic Effects of Viniferol D with Other Polyphenols: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic bioactivities of Viniferol D, a resveratrol (B1683913) trimer, with other polyphenols. Leveraging experimental data from studies on this compound's direct analogs, this document summarizes quantitative outcomes, details experimental methodologies, and visualizes key signaling pathways to inform future research and development.
This compound, a stilbenoid found in grapevine, belongs to a class of polyphenols renowned for their diverse health benefits. While research directly quantifying the synergistic effects of this compound is emerging, extensive studies on its monomer unit, resveratrol, and other oligomers like ε-viniferin, provide a strong predictive framework for its potential synergistic interactions. This guide synthesizes available data to explore the enhanced antioxidant, anti-inflammatory, and anticancer activities resulting from the combination of stilbenoids, such as this compound, with other polyphenols, particularly flavonoids like quercetin (B1663063).
Comparative Analysis of Synergistic Bioactivities
The synergistic potential of this compound with other polyphenols is most evident in the enhancement of its inherent antioxidant, anti-inflammatory, and anticancer properties. The following tables summarize quantitative data from studies on resveratrol and its oligomers, which serve as a proxy for this compound, when combined with other polyphenols.
Table 1: Synergistic Anticancer Activity (IC50 Values)
| Cancer Cell Line | Polyphenol Combination (Ratio) | IC50 (µM) - Individual vs. Combination | Synergy Assessment | Reference |
| HT-29 (Colon) | Resveratrol + Quercetin (1:1) | Resveratrol: 18.13; Quercetin: 18.73; Combination: 11.85 | Synergistic | [1] |
| HepG2 (Liver) | ε-Viniferin | 9.7 ± 0.4 | - | [2] |
| HepG2 (Liver) | Resveratrol | 30 | - | [3] |
| HeLa (Cervical) | α-Viniferin | IC50 < 20.4 (More potent than Resveratrol) | - | [2] |
| MCF-7 (Breast) | α-Viniferin | IC50 < 44.8 (More potent than Resveratrol) | - | [2] |
| HCT-116 (Colon) | α-Viniferin | 6 - 40 (More potent than Resveratrol: 120-170) | - |
Note: Lower IC50 values indicate greater potency. Data for α-viniferin and ε-viniferin, resveratrol oligomers, suggest that this compound likely possesses significant anticancer activity that can be potentiated through synergistic combinations.
Table 2: Synergistic Antioxidant Activity
| Assay | Polyphenol Combination | Observed Effect | Synergy Assessment | Reference |
| DPPH Radical Scavenging | Resveratrol + ε-Viniferin | IC50 (µM): Resveratrol: 81.92 ± 9.17; ε-Viniferin: Not provided; Combination: Synergistic | Synergistic (CI < 1) | |
| FRAP (Ferric Reducing Antioxidant Power) | Resveratrol + ε-Viniferin | Higher antioxidant capacity than individual compounds. | Synergistic | |
| NO Scavenging | Resveratrol + ε-Viniferin + Vitisin B | IC50 (µM): Resveratrol: 200.68 ± 15.40; ε-Viniferin: 338.35 ± 89.47; Combination: Synergistic | Synergistic (CI < 1) | |
| DPPH Radical Scavenging | Resveratrol + Catechin | Enhanced radical scavenging activity. | Synergistic | |
| FRAP | Resveratrol + Catechin | Increased reducing power. | Synergistic |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the key experimental protocols used to assess the synergistic effects of polyphenols.
Isobolographic Analysis for Synergy Assessment
Isobolographic analysis is a widely accepted method for evaluating the nature of interactions between two or more compounds.
-
Dose-Response Curves: Determine the dose-response curves for each individual polyphenol (e.g., this compound and quercetin) for a specific biological effect (e.g., inhibition of cancer cell proliferation).
-
Determine EC50 or IC50: From the dose-response curves, calculate the concentration of each compound that produces a 50% effect (EC50) or 50% inhibition (IC50).
-
Construct the Isobologram: Plot the IC50 value of the first compound on the x-axis and the IC50 of the second compound on the y-axis. A straight line connecting these two points represents the line of additivity (isobole).
-
Test Combinations: Prepare mixtures of the two polyphenols at various fixed ratios (e.g., 1:1, 1:2, 2:1 based on their IC50 values).
-
Determine Combination IC50: For each fixed-ratio combination, determine the total concentration required to produce the 50% effect.
-
Plot Combination Data: Plot the concentrations of the individual compounds in the effective combination on the isobologram.
-
Interpret Results:
-
Synergy: Data points for the combination fall significantly below the line of additivity.
-
Additivity: Data points fall on the line of additivity.
-
Antagonism: Data points fall significantly above the line of additivity.
-
Combination Index (CI) Method (Chou-Talalay Method)
The Combination Index (CI) method provides a quantitative measure of the degree of synergy, additivity, or antagonism.
-
Dose-Effect Data: Obtain dose-effect data for each individual compound and for their combinations at fixed ratios.
-
Median-Effect Analysis: Use the median-effect equation to linearize the dose-effect curves. The equation is: log(fa / fu) = m * log(D) - m * log(Dm), where:
-
fa is the fraction affected (e.g., 0.9 for 90% inhibition).
-
fu is the fraction unaffected (1 - fa).
-
D is the dose.
-
Dm is the dose required for 50% effect (IC50).
-
m is the slope of the median-effect plot, indicating the shape of the dose-effect curve.
-
-
Calculate Combination Index (CI): The CI is calculated using the following equation for a two-drug combination: CI = (D)1 / (Dx)1 + (D)2 / (Dx)2
-
(D)1 and (D)2 are the concentrations of compound 1 and compound 2 in the combination that produce a certain effect (e.g., 50% inhibition).
-
(Dx)1 and (Dx)2 are the concentrations of the individual compounds that would produce the same effect.
-
-
Interpret CI Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Key Signaling Pathways in Synergistic Action
The synergistic effects of stilbenoids and other polyphenols are often attributed to their ability to co-regulate key signaling pathways involved in cellular stress responses and inflammation.
Synergistic Activation of the Nrf2 Antioxidant Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular antioxidant defenses. Stilbenoids and flavonoids can synergistically activate this pathway.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like stilbenoids and flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. The combination of a stilbenoid and a flavonoid may enhance this process by acting on different steps of the pathway, leading to a more robust and sustained antioxidant response.
Synergistic Inhibition of the NF-κB Inflammatory Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Stilbenoids and flavonoids can act synergistically to inhibit this pro-inflammatory pathway.
In resting cells, NF-κB is held inactive in the cytoplasm by the inhibitor protein IκB. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines and chemokines. Resveratrol and quercetin have been shown to synergistically inhibit this pathway by preventing the degradation of IκB and blocking the nuclear translocation of the p65 subunit of NF-κB.
Conclusion
The available evidence strongly suggests that this compound, as a resveratrol trimer, possesses significant potential for synergistic bioactivity when combined with other polyphenols, particularly flavonoids like quercetin. The enhanced antioxidant, anti-inflammatory, and anticancer effects observed with resveratrol and other stilbenoid combinations provide a solid foundation for future research into this compound. By utilizing established experimental protocols such as isobolographic analysis and the Combination Index method, researchers can quantitatively assess these synergies. Furthermore, elucidating the synergistic modulation of key signaling pathways like Nrf2 and NF-κB will be crucial for the development of novel and more effective therapeutic strategies. This guide serves as a foundational resource to direct and inform such investigations.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Resveratrol Oligomers for the Prevention and Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of Natural Stilbene Oligomers from Vitis vinifera for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unraveling the Neuroprotective Potential of Resveratrol Trimers
For researchers, scientists, and drug development professionals, the quest for potent neuroprotective agents is a critical frontier. Among the promising candidates are resveratrol (B1683913) trimers, oligomeric forms of the well-studied polyphenol, resveratrol. This guide provides an objective, data-driven comparison of the neuroprotective performance of three key resveratrol trimers: α-viniferin, miyabenol C, and kobophenol A. While direct head-to-head clinical studies are not yet available, this guide synthesizes preclinical data to offer a comparative analysis of their efficacy in various neuroprotective assays.
At a Glance: Comparative Efficacy of Resveratrol Trimers
The neuroprotective potential of resveratrol trimers stems from their diverse mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic properties, as well as the modulation of specific signaling pathways implicated in neurodegenerative diseases. Below is a summary of the available quantitative data from in vitro studies. It is important to note that the lack of direct comparative studies necessitates a cautious interpretation of these findings, as experimental conditions vary across different studies.
| Compound | Assay | Cell Line | Challenge/Target | Key Findings |
| α-Viniferin | Monoamine Oxidase (MAO) Inhibition | In vitro | MAO enzyme | Highest level of MAO inhibition among a panel of natural compounds.[1] |
| LDH Release Assay (Neurotoxicity) | PC12 neurons co-cultured with LPS-stimulated microglia | Lipopolysaccharide (LPS) | 28.3 ± 2.7% decrease in LDH release.[2] | |
| Miyabenol C | β-Secretase (BACE1) Activity Assay | In vitro | Recombinant BACE1 | Significant inhibition of BACE1 activity.[3][4] |
| Aβ40 and Aβ42 Secretion (ELISA) | N2a695 cells | Endogenous APP processing | Dose-dependent reduction in Aβ40 and Aβ42 levels.[3] | |
| Kobophenol A | Cell Viability (unspecified assay) | SH-SY5Y neuroblastoma cells | Tropic support withdrawal | Ameliorated neuronal death. |
| ROS Production | SH-SY5Y neuroblastoma cells | Nitrosative/oxidative stress | Inhibition of ROS generation. |
Note: The table presents a qualitative summary due to the heterogeneity of the available data. For detailed quantitative values, please refer to the specific experimental data sections below.
Deep Dive into Experimental Data
α-Viniferin: Targeting Monoamine Oxidase and Neuroinflammation
α-Viniferin, a resveratrol trimer, has demonstrated neuroprotective effects by inhibiting monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of Parkinson's disease, and by mitigating neuroinflammation.
Table 1: Neuroprotective Effects of α-Viniferin
| Assay | Model System | Key Parameter | Result |
| MAO Inhibition | In vitro enzyme assay | Inhibition of MAO | Highest inhibitory activity among tested natural compounds. |
| Cell Viability | In vitro (SH-SY5Y cells) | Cell viability | Unaltered by 50 μM α-viniferin treatment. |
| ROS Generation | In vitro (SH-SY5Y cells) | Intracellular ROS levels | Unaltered by 50 μM α-viniferin treatment. |
| Neurotoxicity | PC12 neurons co-cultured with LPS-stimulated microglia | LDH release | 28.3 ± 2.7% decrease with α-viniferin pre-treatment. |
Miyabenol C: A Potent Inhibitor of β-Secretase in Alzheimer's Disease Models
Miyabenol C, another resveratrol trimer, has shown significant promise in the context of Alzheimer's disease by directly targeting the production of amyloid-β (Aβ) peptides.
Table 2: Neuroprotective Effects of Miyabenol C
| Assay | Model System | Key Parameter | Result |
| β-Secretase (BACE1) Activity | In vitro enzyme assay | BACE1 activity | Significant inhibition. |
| Aβ40 Secretion | N2a695 cells | Extracellular Aβ40 levels | Dose-dependent reduction (significant at 10 and 20 μM). |
| Aβ42 Secretion | N2a695 cells | Extracellular Aβ42 levels | Dose-dependent reduction (significant at 10 and 20 μM). |
| Cell Viability | N2a695 cells | Cell viability | No cytotoxicity at 5-20 μM. |
Kobophenol A: Combating Oxidative Stress and Mitochondrial Dysfunction
Kobophenol A, a resveratrol tetramer (often studied alongside trimers), exhibits neuroprotective properties by mitigating oxidative stress and preserving mitochondrial function.
Table 3: Neuroprotective Effects of Kobophenol A
| Assay | Model System | Key Parameter | Result |
| Neuronal Death | SH-SY5Y cells | Cell survival | Ameliorated neuronal death induced by tropic support withdrawal. |
| ROS Generation | SH-SY5Y cells | Intracellular ROS levels | Inhibition of ROS. |
| Mitochondrial Transmembrane Potential | SH-SY5Y cells | ΔΨm | Inhibition of changes in mitochondrial transmembrane potential. |
| Intracellular Calcium Ion Level | SH-SY5Y cells | [Ca2+]i | Inhibition of changes in intracellular calcium levels. |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the resveratrol trimer and/or a neurotoxic agent for the desired duration.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the resveratrol trimer and/or an apoptotic stimulus.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Intracellular ROS Measurement (DCFH-DA Assay)
Principle: This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Treatment: Treat cells with the resveratrol trimer and/or an oxidative stress-inducing agent.
-
Probe Loading: Load the cells with DCFH-DA (typically 10-20 µM) in a serum-free medium and incubate at 37°C.
-
Washing: Wash the cells to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate a key neuroprotective signaling pathway and a general experimental workflow.
A generalized workflow for assessing the neuroprotective effects of resveratrol trimers.
An overview of potential signaling pathways modulated by resveratrol trimers to exert neuroprotection.
Conclusion
The available preclinical data suggest that resveratrol trimers, including α-viniferin, miyabenol C, and kobophenol A, are promising neuroprotective agents with distinct but potentially overlapping mechanisms of action. Miyabenol C shows strong potential for Alzheimer's disease by inhibiting Aβ production, while α-viniferin's MAO inhibitory and anti-inflammatory effects could be beneficial in Parkinson's disease. Kobophenol A demonstrates broad-spectrum neuroprotection by combating oxidative stress.
However, the lack of standardized assays and direct comparative studies makes it challenging to definitively rank their neuroprotective potency. Future research should focus on head-to-head comparisons of these trimers in a battery of standardized in vitro and in vivo neuroprotection models to elucidate their relative efficacy and therapeutic potential for various neurodegenerative diseases. This will be a critical step in advancing these promising natural compounds from the laboratory to potential clinical applications.
References
- 1. α-Viniferin, a dietary phytochemical, inhibits Monoamine oxidase and alleviates Parkinson's disease associated behavioral deficits in a mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sfera.unife.it [sfera.unife.it]
- 3. researchgate.net [researchgate.net]
- 4. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
